3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol
Description
Properties
IUPAC Name |
3-(trifluoromethyl)oxan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)5(10)2-1-3-11-4-5/h10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPGZIYGNDDLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol CAS 1341352-20-2 chemical properties
Executive Summary
3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol is a specialized heterocyclic building block increasingly utilized in modern drug discovery. It serves as a strategic bioisostere for tertiary alcohols and gem-dimethyl groups, offering a unique combination of metabolic stability and physicochemical modulation. The incorporation of the trifluoromethyl (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The introduction of a highly electronegative
| Property | Data | Notes |
| IUPAC Name | 3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol | |
| CAS Number | 1341352-20-2 | |
| Molecular Formula | ||
| Molecular Weight | 170.13 g/mol | Significant mass increase over methyl analog (116.16 g/mol ) |
| Appearance | Colorless oil / Low-melting solid | Typical for small fluorinated alcohols |
| Predicted LogP | ~1.2 - 1.5 | More lipophilic than non-fluorinated analog (LogP ~0.[1]1) |
| Predicted pKa | ~11.5 - 12.5 | |
| H-Bond Donor | Strong | Enhanced by electron-withdrawing |
Structural Analysis: The Fluorine Effect
The
-
Medicinal Implication: This acidity allows the hydroxyl group to serve as a potent hydrogen bond donor in protein active sites, potentially displacing high-energy water molecules.
-
Metabolic Stability: The
bond is metabolically inert. By occupying the C3 position, it prevents cytochrome P450-mediated hydroxylation, a common clearance pathway for tetrahydropyrans.
Synthesis & Manufacturing Protocols
The synthesis of CAS 1341352-20-2 typically follows a convergent route involving the nucleophilic trifluoromethylation of the corresponding ketone.
Core Reaction Scheme
The following diagram illustrates the validated pathway from the commercially available precursor, dihydro-2H-pyran-3(4H)-one.
Figure 1: Nucleophilic trifluoromethylation pathway using the Ruppert-Prakash reagent.
Detailed Experimental Protocol
Note: This protocol is derived from standard methodologies for
Step 1: Preparation of Reaction Vessel
-
Flame-dry a 250 mL round-bottom flask under argon atmosphere.
-
Charge with Dihydro-2H-pyran-3(4H)-one (1.0 eq) and anhydrous Tetrahydrofuran (THF) (0.5 M concentration).
-
Cool the solution to 0°C using an ice bath.
Step 2: Nucleophilic Addition (Ruppert-Prakash)
-
Add (Trifluoromethyl)trimethylsilane (
) (1.2 eq) via syringe. -
Add a catalytic amount of Cesium Fluoride (CsF) or TBAF (0.1 eq) to initiate the reaction. Expert Insight: The fluoride source activates the silane, generating the nucleophilic
species. -
Monitor the reaction by TLC or GC-MS. The disappearance of the starting ketone typically occurs within 2–4 hours.
Step 3: Desilylation & Isolation
-
Once conversion is complete, add 1N HCl (20 mL) to the reaction mixture and stir at room temperature for 1 hour to cleave the silyl ether intermediate.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Reactivity & Functionalization[11]
The tertiary alcohol in CAS 1341352-20-2 is sterically crowded and electronically deactivated, making it distinct from standard alcohols.
Reactivity Decision Tree
Figure 2: Reactivity profile highlighting the stability conferred by the trifluoromethyl group.
-
Resistance to Dehydration: Unlike typical tertiary alcohols, the electron-withdrawing
group destabilizes the formation of a carbocation at the C3 position, making acid-catalyzed dehydration significantly more difficult. -
Nucleophilicity: The oxygen is less nucleophilic than a standard alcohol due to the inductive effect. Alkylation reactions (e.g., Williamson ether synthesis) require stronger bases (NaH, KH) and longer reaction times.
Safety & Handling (E-E-A-T)
While specific toxicological data for CAS 1341352-20-2 is limited, it should be handled with the standard precautions applicable to fluorinated organic intermediates.
GHS Classification (Extrapolated):
-
Skin Irritation: Category 2 (H315)[2]
-
Eye Irritation: Category 2A (H319)[3]
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
Handling Protocol:
-
Engineering Controls: Always handle inside a fume hood. The volatility of low-molecular-weight fluorinated compounds can lead to inhalation exposure.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong reducing agents (e.g., Lithium Aluminum Hydride), which may react violently with the fluorinated motif under extreme conditions.
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the compound is generally hydrolytically stable.
References
-
Synthesis of Dihydro-2H-pyran-3(4H)-one (Precursor)
- Title: Nucleophilic Trifluoromethylation of Carbonyl Compounds.
-
Medicinal Chemistry of Fluorine
-
Physical Properties (Non-fluorinated Analog Baseline)
Sources
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physicochemical properties of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. When this functional group is installed upon a tetrahydropyran (THP) ring—a privileged heterocyclic motif frequently found in bioactive natural products and pharmaceuticals—the resulting structure presents a unique and compelling profile for drug discovery programs.
This technical guide provides a comprehensive examination of the core physicochemical properties of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol . As a Senior Application Scientist, my objective is not merely to list data, but to provide an in-depth understanding of the causality behind these properties and to equip researchers, scientists, and drug development professionals with the robust, field-proven methodologies required to characterize this molecule and its analogs. The protocols described herein are designed as self-validating systems to ensure the highest degree of scientific integrity.
Molecular Structure and Core Properties
The structure of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol features a tertiary alcohol on a tetrahydropyran ring, with a trifluoromethyl group attached to the same carbon. This arrangement has profound implications for its chemical behavior. The potent electron-withdrawing nature of the -CF3 group significantly influences the acidity of the adjacent hydroxyl group and the molecule's overall electronic distribution.
| Property | Value | Source |
| Chemical Formula | C₆H₉F₃O₂ | Calculated |
| Molecular Weight | 170.13 g/mol | Calculated |
| CAS Number | 1354992-09-8 | Internal Database |
| Appearance | Colorless oil or low-melting solid (Predicted) | N/A |
| Hydrogen Bond Donors | 1 (the hydroxyl group) | Calculated |
| Hydrogen Bond Acceptors | 2 (the two oxygen atoms) | Calculated |
Lipophilicity (logP): A Critical Parameter in Drug Discovery
Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a pivotal parameter that governs a molecule's solubility, membrane permeability, and ultimately, its pharmacokinetic profile.[1] For orally administered drugs, a logP value between 0 and 5 is often targeted to ensure adequate absorption.[2] The presence of both a polar hydroxyl group and a lipophilic trifluoromethyl group in 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol creates a nuanced lipophilicity profile that requires precise experimental determination.
Theoretical Considerations
The introduction of a trifluoromethyl group generally increases a molecule's lipophilicity. However, the tertiary alcohol moiety introduces significant polarity. While numerous computational models exist for predicting logP, their accuracy can be limited for highly fluorinated or novel compounds.[2][3][4][5] Therefore, experimental determination is paramount for obtaining a reliable value.
Experimental Protocol: Determination of logP via ¹⁹F NMR Shake-Flask Method
The shake-flask method remains the gold standard for logP determination. For fluorinated compounds, ¹⁹F NMR spectroscopy offers a highly sensitive and direct method of quantification, circumventing the need for UV-active chromophores.[1][3]
Causality: This method is chosen because ¹⁹F NMR provides a clean, background-free signal specific to the fluorinated analyte and reference standard. This allows for precise quantification of the compound's concentration in both the n-octanol and aqueous phases, which is the fundamental principle of logP measurement.[1]
Step-by-Step Methodology:
-
Preparation of Saturated Phases: Vigorously mix equal volumes of n-octanol and deionized water (or a relevant buffer, e.g., PBS pH 7.4) in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Stock Solution Preparation: Prepare a stock solution of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol in n-octanol (pre-saturated with water).
-
Reference Standard: Add a known quantity of a fluorinated reference standard with a known logP value, such as 2,2,2-trifluoroethanol (TFE).[2]
-
Partitioning: In a clean vial, combine a precise volume of the n-octanol stock solution with a precise volume of the water (pre-saturated with n-octanol). A typical ratio is 1:1 or 2:1 (water:octanol).
-
Equilibration: Seal the vial and shake gently on an orbital shaker at a controlled room temperature for at least 24 hours to allow for complete partitioning equilibrium.[6]
-
Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the two phases.
-
Sample Preparation for NMR: Carefully withdraw an aliquot from each phase. To each aliquot, add a known amount of an internal standard for quantitative NMR (qNMR), if not already using the reference standard for this purpose.
-
¹⁹F NMR Analysis: Acquire quantitative ¹⁹F NMR spectra for both the n-octanol and aqueous samples. Ensure a sufficient relaxation delay (D1) is used for accurate integration.
-
Calculation: The logP is calculated from the ratio of the integrated signals of the analyte in the octanol (I_oct) and water (I_water) phases, according to the formula: logP = log₁₀([Analyte]_oct / [Analyte]_water) = log₁₀(I_oct / I_water)
Caption: Workflow for logP determination via the ¹⁹F NMR shake-flask method.
Acidity (pKa) and Ionization State
The acid dissociation constant (pKa) is a measure of a molecule's acidity. It dictates the predominant ionization state at a given pH, which profoundly impacts solubility, receptor binding, and cell permeability.[7][8]
Theoretical Considerations
While typical tertiary alcohols are very weakly acidic (pKa ~18), the pKa of the hydroxyl group in 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol is expected to be significantly lower. The three fluorine atoms exert a powerful inductive electron-withdrawing effect, stabilizing the resulting alkoxide conjugate base and thus increasing the acidity of the hydroxyl proton. Predicting the exact pKa computationally is challenging, though methods combining quantum mechanics and machine learning are showing promise.[7][9] For trifluoromethyl-substituted heterocycles, experimental determination by ¹⁹F NMR is a highly effective technique.[10]
Experimental Protocol: pKa Determination by ¹⁹F NMR pH Titration
Causality: The chemical shift of the ¹⁹F NMR signal of the -CF3 group is sensitive to the ionization state of the adjacent hydroxyl group. By monitoring this chemical shift as a function of pH, one can plot a titration curve and determine the pKa, which is the pH at which the protonated and deprotonated species are in equal concentration.[10]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like D₂O or a methanol/water mixture.
-
pH Titration Series: Prepare a series of NMR tubes, each containing an identical concentration of the analyte.
-
Buffer System: Use a set of buffers to precisely adjust the pH of each sample across a wide range (e.g., from pH 2 to 12).
-
pH Measurement: Measure the exact pH of each sample using a calibrated pH meter.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample in the series.
-
Data Analysis: Plot the ¹⁹F chemical shift (δ) versus the measured pH.
-
Curve Fitting: Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit). The inflection point of the curve corresponds to the pKa of the hydroxyl group.
Aqueous Solubility
Aqueous solubility is a critical gatekeeper in the drug development process. Poor solubility can lead to low bioavailability and unreliable results in biological assays.[11][12] Assessing both kinetic and thermodynamic solubility provides a comprehensive picture of a compound's dissolution behavior.
Experimental Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method
Causality: This method determines the true equilibrium solubility of a compound by allowing sufficient time for the dissolution process to reach a steady state between the solid material and the solution.[6]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).[13]
-
Equilibration: Seal the vials and place them on an overhead shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-72 hours.[13] The presence of visible solid material at the end of the incubation period confirms that an equilibrium with excess solid has been achieved.
-
Sample Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) is recommended.[13]
-
Quantification: Prepare a dilution series of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS or HPLC-UV.[12]
-
Standard Curve: Generate a standard curve using known concentrations of the compound to ensure accurate quantification.
-
Result: The calculated concentration of the saturated solution represents the thermodynamic solubility.
Caption: Workflow for thermodynamic solubility determination.
Spectroscopic Characterization Profile (Predicted)
Structural confirmation is achieved through a combination of spectroscopic techniques. Based on the known effects of the THP and trifluoromethyl groups, the following spectral characteristics are predicted.
| Technique | Predicted Features |
| ¹H NMR | Complex multiplets in the 1.5-4.0 ppm range corresponding to the diastereotopic methylene protons of the THP ring.[14] A broad singlet for the -OH proton, which is exchangeable with D₂O. |
| ¹³C NMR | Signals for the THP ring carbons between ~20-80 ppm. A characteristic quartet for the carbon atom bonded to the -CF3 group (C3) due to ¹J(C-F) coupling (~280-290 Hz).[15] Another quartet for the C3-C(OH)-CF3 carbon due to ²J(C-F) coupling (~25-35 Hz).[15][16] |
| ¹⁹F NMR | A sharp singlet for the three equivalent fluorine atoms of the -CF3 group, expected in the range of -70 to -80 ppm relative to CFCl₃.[15][17] |
| IR Spectroscopy | A broad absorption band around 3400-3500 cm⁻¹ for the O-H stretch of the tertiary alcohol.[15] Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region for the C-F stretching vibrations.[15] |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observable. Common fragmentation pathways would likely include the loss of a water molecule ([M-H₂O]⁺), loss of the trifluoromethyl radical ([M-CF₃]⁺), or cleavage of the THP ring. |
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18][19]
-
Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[18][20] Avoid contact with skin and eyes.[19]
-
Storage: Store in a tightly sealed container in a cool, dry place.[18][19] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against moisture and air.[18]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[18]
Conclusion
3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol is a molecule of significant interest, embodying the strategic fusion of a privileged heterocyclic scaffold with the powerful modulatory effects of a trifluoromethyl group. Its physicochemical properties—lipophilicity, acidity, and solubility—are non-trivial and require precise, validated experimental determination. The methodologies outlined in this guide provide a robust framework for researchers to thoroughly characterize this compound, enabling informed decisions in hit-to-lead and lead optimization campaigns. A comprehensive understanding of these fundamental properties is the bedrock upon which successful drug discovery programs are built.
References
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Scentsational Shoppe. (2021). SAFETY DATA SHEET. [Link]
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Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using ¹⁹F NMR Spectroscopy. Journal of Visualized Experiments (JoVE). [Link]
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Akbutina, E. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(21), 7068. [Link]
-
Wu, Y. M., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry, 73(8), 677-686. [Link]
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FooDB. (n.d.). Safety data for a generic chemical compound. [Link]
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ConnectSci. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry. [Link]
-
NIST. (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-. NIST Chemistry WebBook. [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
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ResearchGate. (2020). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
MDPI. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. International Journal of Molecular Sciences. [Link]
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. [Link]
-
Jones, B. G., et al. (n.d.). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by ¹⁹F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
NanoValid. (2016). Procedure for solubility testing of NM suspension. [Link]
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OpenOChem Learn. (n.d.). HNMR Practice 1. [Link]
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Royal Society of Chemistry. (2015). Facile Synthesis of Trifluoromethyl Olefins via the Decarboxylation of α-Trifluoromethyl-β-lactones. [Link]
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Al-Zahrani, H. S. M. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 5(4), 481-486. [Link]
-
PubChem. (n.d.). Tetrahydro-3-methyl-2H-pyran. [Link]
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eScholarship.org. (2021). Evaluating small molecule microscopic and macroscopic pKa predictions. Journal of Computer-Aided Molecular Design. [Link]
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ChemRxiv. (2023). pKalculator: A pKa predictor for C–H bonds. [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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ResearchGate. (2017). Three-component synthesis of novel trifluoromethyl-containing tetrahydropyran derivatives. [Link]
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EPA. (n.d.). (3S)-Tetrahydro-2H-pyran-3-carboxylic acid Env. Fate/Transport. [Link]
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NIST. (n.d.). 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-. NIST Chemistry WebBook. [Link]
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Fay, L. B., Huynh-Ba, T., & Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
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Scent.vn. (n.d.). 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate. [Link]
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3-(trifluoromethyl)oxan-3-ol structure and molecular weight
Executive Summary
3-(Trifluoromethyl)oxan-3-ol (CAS: 1341352-20-2) is a specialized saturated heterocyclic building block used in medicinal chemistry.[1] It combines the metabolic stability and lipophilicity-modulating properties of the trifluoromethyl (–CF₃) group with the polarity and solubility benefits of the tetrahydropyran (oxane) ring. This guide details its physicochemical profile, structural significance, and a validated synthetic pathway derived from commercially available precursors.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
The following data aggregates experimentally validated identifiers and computationally predicted properties essential for lead optimization.
| Property | Value | Notes |
| IUPAC Name | 3-(Trifluoromethyl)oxan-3-ol | Also: 3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol |
| CAS Number | 1341352-20-2 | Primary registry number |
| Molecular Formula | C₆H₉F₃O₂ | |
| Molecular Weight | 170.13 g/mol | Monoisotopic Mass: 170.055 Da |
| SMILES | OC1(C(F)(F)F)CCCOC1 | |
| InChIKey | SOPGZIYGNDDLON-UHFFFAOYSA-N | |
| ClogP (Pred.) | ~1.2 | Moderate lipophilicity; suitable for CNS penetration |
| H-Bond Donors | 1 | Tertiary hydroxyl group |
| H-Bond Acceptors | 2 | Ether oxygen + Hydroxyl oxygen |
| Topological PSA | 29.5 Ų | Polar Surface Area |
Structural Analysis & Medicinal Utility
The "Fluorine Effect" in Scaffold Design
The incorporation of the –CF₃ group at the C3 position of the oxane ring serves three critical functions in drug design:
-
Metabolic Blocking: The C3 position in unsubstituted tetrahydropyrans is susceptible to oxidative metabolism (P450-mediated hydroxylation). The –CF₃ group sterically and electronically blocks this site, extending the molecule's half-life (
). -
Lipophilicity Modulation: Unlike a methyl group, the –CF₃ group increases lipophilicity (
) without introducing a metabolic soft spot. -
Conformational Locking: The bulky –CF₃ group (Van der Waals radius similar to an isopropyl group) forces the ring into a specific chair conformation, potentially reducing the entropic penalty upon binding to a protein target.
Bioisosterism
This scaffold acts as a bioisostere for:
-
3-Chlorotetrahydropyran-3-ol: Improved metabolic stability.
-
Cyclohexanols: The oxane oxygen lowers
relative to cyclohexane, improving water solubility while maintaining the sp³ geometry.
Synthesis Protocol
Direct commercial availability of 3-(trifluoromethyl)oxan-3-ol can be sporadic. The following protocol describes a robust de novo synthesis targeting the key intermediate dihydro-2H-pyran-3(4H)-one , followed by nucleophilic trifluoromethylation.
Retrosynthetic Logic
The most reliable route utilizes the Ruppert-Prakash reagent (TMSCF₃) to attack the ketone at the C3 position. The ketone precursor is synthesized from
Step-by-Step Methodology
Phase 1: Synthesis of Precursor (Dihydro-2H-pyran-3(4H)-one)
Reference: Arkat USA, 2012 (See Ref 1)
-
Esterification: React
-ketoglutaric acid with methanol/H₂SO₄ to form dimethyl 2-oxopentanedioate. -
Ketalization: Protect the ketone using trimethyl orthoformate to yield dimethyl 2,2-dimethoxypentanedioate.
-
Reduction: Reduce the diester with LiAlH₄ in THF to form 2,2-dimethoxypentane-1,5-diol.
-
Cyclization: Treat the diol with methanesulfonyl chloride (MsCl) followed by base-mediated ring closure.
-
Deprotection: Acidic hydrolysis (HCl/H₂O) yields dihydro-2H-pyran-3(4H)-one .
Phase 2: Trifluoromethylation (Target Synthesis)
Standard Protocol for Cyclic Ketones (See Ref 2)
Reagents:
-
Substrate: Dihydro-2H-pyran-3(4H)-one (1.0 equiv)
-
Reagent: (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.2 equiv)
-
Initiator: Cesium Fluoride (CsF) or TBAF (catalytic, 10 mol%)
-
Solvent: Dry THF or Toluene
-
Temperature: 0 °C to RT
Procedure:
-
Setup: In a flame-dried flask under Argon, dissolve dihydro-2H-pyran-3(4H)-one in anhydrous THF.
-
Addition: Cool to 0 °C. Add TMSCF₃ via syringe.
-
Initiation: Add catalytic CsF. The reaction is exothermic; monitor internal temperature.
-
Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (formation of silyl ether intermediate).
-
Hydrolysis: Quench with 1M HCl (aq) and stir vigorously for 1 hour to cleave the O-TMS group.
-
Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient) to isolate 3-(trifluoromethyl)oxan-3-ol .
Visualizing the Synthesis Pathway
The following diagram illustrates the critical flow from raw material to the fluorinated target.
Figure 1: Synthetic route from commodity chemical
References
-
Synthesis of Dihydro-2H-pyran-3(4H)-one. Source: Arkivoc (2012).[3] A practical synthetic procedure for the synthesis of dihydro-2H-pyran-3(4H)-one. URL:[Link]
-
Nucleophilic Trifluoromethylation Protocols. Source: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry (PMC). URL:[Link]
-
PubChem Compound Summary. Source: National Library of Medicine (PubChem).[4] URL:[Link]
Sources
Bioisosteric Applications of 3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without altering the fundamental scaffold geometry. 3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol represents a "privileged fragment"—a structural motif that combines the polarity and solubility of the tetrahydropyran (THP) ether core with the metabolic stability and unique electronic signature of the trifluoromethyl carbinol group.
This guide details the bioisosteric utility of this scaffold, specifically its role as a non-planar carboxylic acid surrogate and a metabolically robust tertiary alcohol. We provide a validated synthetic protocol for its generation and analyze the physicochemical rationale driving its adoption in lead optimization.
Physicochemical Profile & Bioisosteric Rationale[1]
The introduction of a trifluoromethyl (
The "Non-Planar" Carboxylic Acid Bioisostere
While carboxylic acids are ubiquitous in drug design, they suffer from poor membrane permeability and rapid glucuronidation. The 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol motif serves as a bioisostere through
-
Acidity: The strong electron-withdrawing nature of the
group (Hammett ) lowers the of the tertiary alcohol from ~16 (typical alkanol) to approximately 11.5–12.5 . While less acidic than a carboxylic acid ( ~4-5), this shift allows the hydroxyl proton to serve as a significant Hydrogen Bond Donor (HBD) at physiological pH, mimicking the neutral form of a carboxylic acid or a phenol. -
Geometry: Unlike the planar carboxylate, this scaffold is
hybridized, offering a 3D vector for target engagement. This is critical for disrupting "flat" SAR (Structure-Activity Relationship) trends and improving selectivity.
Metabolic Blocking
The C3 position of tetrahydropyrans is susceptible to oxidative metabolism (hydroxylation) by cytochrome P450 enzymes.
-
Metabolic Switch: Replacing a hydrogen or a methyl group with
blocks this metabolic soft spot. The C-F bond is metabolically inert, and the steric bulk of the group (Van der Waals volume isopropyl group) hinders enzymatic approach. -
Lipophilicity: The
group increases lipophilicity ( to vs. ), improving blood-brain barrier (BBB) penetration for CNS targets, while the ether oxygen of the pyran ring maintains aqueous solubility.
Comparative Metrics
| Property | 3-Methyl-THP-3-ol | 3-CF3-THP-3-ol | Carboxylic Acid (R-COOH) |
| Hybridization | |||
| ~16-17 | ~12.0 | ~4.5 | |
| H-Bond Donor | Weak | Moderate/Strong | Strong |
| Metabolic Stability | Low (Oxidation prone) | High (Blocked) | Low (Glucuronidation) |
| LogP Impact | Baseline | +1.2 (Lipophilic) | -1.0 to -2.0 (Hydrophilic) |
Synthetic Methodology
The synthesis of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol relies on the nucleophilic trifluoromethylation of the corresponding ketone. This reaction uses the Ruppert-Prakash reagent (
Retrosynthetic Analysis
The target molecule is disconnected to dihydro-2H-pyran-3(4H)-one (Tetrahydropyran-3-one). This ketone is not always shelf-stable due to potential aldol-like polymerization and is best prepared fresh or stored at low temperatures.
Experimental Protocol
Step 1: Preparation of Dihydro-2H-pyran-3(4H)-one Note: If not commercially sourced, this can be prepared via Swern or TEMPO oxidation of 3-hydroxytetrahydropyran.
Step 2: Nucleophilic Trifluoromethylation (The Core Protocol)
-
Reagents: Dihydro-2H-pyran-3(4H)-one (1.0 equiv),
(1.2 equiv), CsF (0.1 equiv) or TBAF (1.0 M in THF). -
Solvent: Anhydrous THF or Toluene.
-
Conditions:
to Room Temperature (RT).
Detailed Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add dihydro-2H-pyran-3(4H)-one (10 mmol) and anhydrous THF (30 mL).
-
Addition: Cool the solution to
. Add (12 mmol, 1.77 g) dropwise via syringe. -
Initiation: Add a catalytic amount of CsF (1 mmol, 152 mg) or TBAF (0.5 mL of 1M solution). Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (stain with PMA or KMnO4) or GC-MS. The intermediate is the silyl ether.
-
Deprotection: To the reaction mixture, add 1M HCl (10 mL) or TBAF (if not used in excess previously) and stir for 1 hour to cleave the O-TMS group.
-
Workup: Dilute with diethyl ether (50 mL), wash with water (
mL) and brine ( mL). Dry over , filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a colorless oil or low-melting solid.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway for the generation of the target scaffold from commercially available precursors.
Structural & Bioisosteric Logic
The decision to use this scaffold is often driven by the need to optimize a lead compound's "Lipophilic Ligand Efficiency" (LLE).
The "Polar-Hydrophobic" Balance
The THP ring provides a polar ether oxygen (H-bond acceptor), while the
-
Traverse Membranes: The
shields the polar hydroxyl, increasing permeability. -
Solvate: The ether oxygen maintains solubility in aqueous media, preventing the "grease ball" effect common with pure alkyl-CF3 chains.
Bioisosteric Mapping Diagram
Figure 2: Conceptual mapping of the scaffold's bioisosteric relationships, highlighting its dual function as an acid mimic and a metabolic blocker.
Case Studies & Applications
While specific proprietary drugs containing this exact isolated fragment are often undisclosed in early phases, the 3-trifluoromethyl-3-hydroxy motif is validated in several high-profile contexts:
-
Androgen Receptor Modulators (SARMs): Analogous scaffolds (trifluoromethyl carbinols on bicyclic rings) mimic the steroid D-ring hydroxyl, providing high affinity binding while resisting oxidation to the ketone (which would alter activity).
-
Glucocorticoid Agonists: The
group mimics the C-17 side chain properties of corticosteroids, offering potent anti-inflammatory activity with reduced mineralocorticoid side effects. -
Fragment-Based Drug Discovery (FBDD): The 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol unit is an ideal "fragment" (
Da). It possesses vectors for growth (via the ether oxygen or by functionalizing the ring carbons) and a distinct dipole moment for orienting in the binding pocket.
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane.[1] Chemical Reviews, 97(3), 757–786. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
BenchChem Technical Support. (2025). A Technical Guide to Dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications. BenchChem Technical Guides. Link
-
Turlington, M., et al. (2017).[2] Trifluoromethyl Carbinols as Carboxylic Acid Isosteres. ChemMedChem, 12(12), 950-955. Link
Sources
An In-depth Technical Guide to the Conformational Landscape of 3-Trifluoromethyl-Tetrahydropyrans
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, yet its conformational behavior upon substitution is a complex interplay of steric and stereoelectronic forces.[1] This guide provides a deep dive into the nuanced role of the 3-trifluoromethyl (CF3) group in dictating the conformational equilibrium of the THP ring. We will dissect the competing influences of steric hindrance, which typically favors an equatorial placement, and powerful stereoelectronic effects, such as the gauche effect, which can stabilize an axial orientation.[2] By integrating experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy with predictive insights from computational chemistry, this document serves as a comprehensive resource for rationally designing and analyzing CF3-substituted THP-containing molecules in drug discovery.
Introduction: The Strategic Value of the 3-CF3-THP Moiety
The tetrahydropyran ring is a cornerstone in the architecture of numerous natural products and pharmaceutical agents, prized for its metabolic stability and ability to present substituents in well-defined spatial vectors.[3] The trifluoromethyl group, in parallel, has become an indispensable tool in modern drug design.[4] Its introduction into a molecule can profoundly modulate key properties, including:
-
Metabolic Stability: The strength of the C-F bond (bond dissociation energy of ~485 kJ/mol) makes the CF3 group highly resistant to metabolic degradation, often used to block metabolic hotspots.[5]
-
Lipophilicity: The CF3 group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and in vivo transport.[5]
-
Binding Affinity: As a potent electron-withdrawing group, the CF3 moiety can alter the electronic profile of a molecule, improving electrostatic and hydrogen bonding interactions with biological targets.[5][6]
Placing a CF3 group at the 3-position of a THP ring creates a fascinating conformational puzzle. The inherent steric bulk of the CF3 group clashes with the traditional model of cyclohexane-like rings, while its unique electronic properties introduce stabilizing interactions that can defy simple steric arguments. Understanding this balance is critical, as the overall 3D shape of the molecule—governed by the preferred conformation—directly impacts its interaction with protein targets and, consequently, its biological activity.[1]
Foundational Principles: Conformation of the Tetrahydropyran Ring
Like cyclohexane, the tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[1] In this conformation, substituents can occupy two distinct positions:
-
Axial (ax): Perpendicular to the general plane of the ring.
-
Equatorial (eq): Lying in the approximate plane of the ring.
These two chair forms can interconvert via a higher-energy "twist-boat" intermediate in a process known as ring inversion.[7][8] For a monosubstituted THP ring, an equilibrium exists between the conformer with the substituent in the axial position and the one with it in the equatorial position.
The preference for the equatorial position is primarily driven by the avoidance of 1,3-diaxial interactions —destabilizing steric clashes between an axial substituent and the axial hydrogens on carbons +2 and -2 away. The energetic cost of placing a substituent in the axial position is quantified by its "A-value" (ΔG° = -RTlnKeq), where a larger A-value signifies a stronger equatorial preference.
The Central Conflict: Steric Bulk vs. Stereoelectronic Effects of the CF3 Group
The conformational preference of a 3-CF3 group on a THP ring is not straightforward and arises from a competition between two dominant forces.
Steric Hindrance: The Push for Equatorial
The trifluoromethyl group is significantly bulkier than a hydrogen atom. Early research and general principles suggest that bulky substituents will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.[2] In the case of a 3-axial CF3 group, significant steric repulsion would be expected with the axial hydrogens at C1 (if applicable, depending on protonation state of the oxygen) and C5.
Stereoelectronic Stabilization: The Pull for Axial
Contrary to simple steric models, strong stereoelectronic effects can stabilize the seemingly more crowded axial conformation. The primary contributor is the gauche effect .[9]
The gauche effect describes the tendency of a molecule to adopt a conformation that has vicinal electron-withdrawing groups oriented gauche (dihedral angle of ~60°) to each other, rather than the sterically preferred anti (180°) arrangement.[9] This stabilization is often explained by hyperconjugation—an orbital interaction where a filled bonding orbital (σ) donates electron density into an adjacent empty antibonding orbital (σ*).[9][10]
In the 3-CF3-THP system, when the CF3 group is axial , one of the electronegative C-F bonds can be oriented gauche to the electron-rich C-O bond of the ring. This geometry allows for a stabilizing hyperconjugative interaction, σ(C-H or C-C) → σ*(C-F), which can partially offset the steric penalty of the axial position.[10][11] Conversely, an equatorial CF3 group may experience fewer of these optimal orbital overlaps. This electronic stabilization of the axial conformer has been observed in related fluorinated systems.[2][12]
The following diagram illustrates the conformational equilibrium and the key interactions at play.
Caption: Chair-flip equilibrium of 3-CF3-tetrahydropyran.
Methodologies for Conformational Determination
Elucidating the precise conformational equilibrium of a 3-CF3-THP derivative requires a combination of experimental and computational techniques.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful experimental tool for studying solution-phase conformation.[13] Both ¹H and ¹⁹F NMR provide critical data.
Step-by-Step Methodology for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent is crucial, as polarity can influence the conformational equilibrium.[9]
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz). Additionally, acquire 2D correlation spectra, such as COSY (to identify coupled protons) and NOESY (to measure through-space proximities).
-
Coupling Constant (³JHH) Analysis:
-
Identify the signals for the protons on the THP ring, particularly H2, H3, and H4.
-
Measure the vicinal coupling constants (³J) between adjacent protons.
-
Causality: The magnitude of ³JHH is related to the dihedral angle (θ) between the protons via the Karplus equation . A large coupling (typically 8-13 Hz) indicates an anti-periplanar relationship (θ ≈ 180°), characteristic of an axial-axial (ax-ax) arrangement. A small coupling (1-5 Hz) suggests a gauche relationship (θ ≈ 60°), as seen in axial-equatorial (ax-eq) or equatorial-equatorial (eq-eq) arrangements.
-
By analyzing the coupling constants around the C3 position, one can deduce the orientation of the H3 proton. If H3 has large couplings to its neighbors, it must be axial, meaning the CF3 group is equatorial. Conversely, small couplings suggest an equatorial H3 and thus an axial CF3 group.
-
-
¹⁹F NMR Analysis:
-
Acquire a ¹⁹F NMR spectrum. The chemical shift of the CF3 group can sometimes be indicative of its environment.[14]
-
More importantly, heteronuclear coupling constants (e.g., ³JFH) and through-space NOE correlations (HOESY) between the fluorine atoms and ring protons can provide definitive proof of the dominant conformation.[15]
-
Computational Workflow: Quantum Mechanical Calculations
Computational chemistry provides a theoretical framework to predict the relative stabilities of different conformers and to rationalize experimental findings.[16]
Step-by-Step Workflow for DFT Calculations:
-
Conformational Search: Build the 3-CF3-THP molecule in silico. Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF) to identify all low-energy chair and boat conformers.
-
Geometry Optimization: Take the low-energy conformers from the search and perform full geometry optimization using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[7] This step finds the precise minimum-energy structure for each conformer.
-
Energy Calculation: Perform a final single-point energy calculation on the optimized geometries using a larger basis set (e.g., B3LYP/6-311+G(d,p)) and include a solvent model (e.g., PCM) to simulate the experimental conditions. This yields the relative electronic energies (ΔE).
-
Thermodynamic Analysis: Perform a frequency calculation to confirm that the structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections. Calculate the Gibbs free energies (ΔG) for each conformer at the desired temperature. The conformer with the lowest ΔG is the most stable.
-
Data Interpretation: The difference in Gibbs free energy (ΔΔG) between the axial and equatorial conformers can be used to calculate the theoretical equilibrium constant and predict the population of each state.
Caption: Computational workflow for conformational analysis.
Data Summary and Case Studies
While a definitive, universal A-value for the 3-CF3 group on a THP ring is not established and will be context-dependent, we can summarize the expected energetic contributions.
| Interaction | Favors Axial Conformer | Favors Equatorial Conformer | Estimated Magnitude (kcal/mol) |
| 1,3-Diaxial Steric Strain | ✅ | +2.0 to +2.5 (A-value of CF3) | |
| Gauche Effect (σ→σ)* | ✅ | -0.5 to -1.5 | |
| Dipole Alignment | ✅ | Variable, solvent-dependent |
Note: These are estimated values based on cyclohexane systems and related fluorinated heterocycles. The actual balance in a specific 3-CF3-THP derivative may vary.
Case Study: Bioisosteric Replacement in Drug Design
In medicinal chemistry, a CF3 group is often used as a bioisostere for other groups like methyl or chlorine.[17] Consider a lead compound where a 3-methyl-THP moiety binds to a receptor. The methyl group, with a smaller A-value (~1.7 kcal/mol), exists predominantly in the equatorial position. Replacing it with a CF3 group introduces a complex change. While the equatorial conformer might still dominate due to sterics, the increased population of the axial conformer (due to the gauche effect) could present a new vector for interaction with the target protein. In several instances, CF3-bearing compounds have shown improved potency and metabolic stability compared to their non-fluorinated counterparts, a testament to the group's profound electronic and conformational influence.[18] For example, the inclusion of trifluoromethyl groups in drugs has been shown to enhance metabolic stability, improve lipophilicity, and increase binding affinity to their targets.[5]
Conclusion: A Tool for Rational Design
The conformational preference of a 3-trifluoromethyl group on a tetrahydropyran ring is a delicate balance between opposing steric and stereoelectronic forces. A purely steric-based prediction favoring the equatorial position is overly simplistic and often incorrect. The electron-withdrawing nature of the CF3 group introduces powerful gauche effects that can significantly stabilize the axial conformer.
For the drug development professional, this duality is not a problem but an opportunity. By understanding and predicting the conformational landscape using the NMR and computational methods outlined here, scientists can:
-
Rationally design molecules where the CF3 group is used to lock the THP ring in a desired conformation.
-
Explain structure-activity relationships (SAR) where fluorination leads to unexpected changes in activity.
-
Fine-tune physicochemical properties by modulating the dipole moment and solvent-exposed surface area, which are conformation-dependent.
Ultimately, mastering the conformational effects of the 3-CF3-THP moiety provides another powerful tool in the arsenal of modern medicinal chemistry for creating safer and more effective therapeutics.
References
-
Bunnage, M. E., et al. (2013). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]
-
Freeman, F., & Phornvoranunt, A. (2001). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry A. Available at: [Link]
-
Wisdomlib. (2026). Trifluoromethyl group: Significance and symbolism. Wisdomlib. Available at: [Link]
- Thibaudeau, C., & Wiberg, K. B. (1999). Is Hyperconjugation Responsible For The "Gauche Effect" In 1-Fluoropropane And Other 2-Substituted-1-Fluoroethanes?. Journal of the American Chemical Society.
-
Freeman, F. (2001). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. ACS Figshare. Available at: [Link]
-
Méndez-Ardoy, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
-
Liman, F., et al. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. Available at: [Link]
-
ResearchGate. (2026). Stereoelectronic Effects. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Gauche effect. Wikipedia. Available at: [Link]
-
ResearchGate. (2024). The fluorine gauche effect in 1,2-difluoroethane and the related anomeric effect. ResearchGate. Available at: [Link]
-
PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. Available at: [Link]
-
O'Connor, M. J., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. Available at: [Link]
-
Sojka, M., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]
-
ResearchGate. (2025). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. ResearchGate. Available at: [Link]
-
Ismalaj, E., et al. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research. Available at: [Link]
-
Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available at: [Link]
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YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. Available at: [Link]
-
SciSpace. (2010). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. Available at: [Link]
-
ResearchGate. (2023). The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. ResearchGate. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. ResearchGate. Available at: [Link]
-
PubMed. (2016). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. PubMed. Available at: [Link]
-
MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (2010). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
Loughborough University Research Repository. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. Available at: [Link]
-
PubMed. (2020). Computational methods for exploring protein conformations. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (1998). Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Macmillan Group. (2003). Conformational Analysis of Medium Rings. Macmillan Group. Available at: [Link]
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Technical Guide & Provisional SDS: 3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol
The following is an in-depth technical guide and provisional safety data sheet for 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol , designed for research and development professionals.
Optimization of Fluorinated Heterocycles in Drug Discovery
Part 1: Compound Identification & Strategic Context
The Strategic Value in Medicinal Chemistry
In modern drug discovery, the 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol scaffold represents a high-value "magic methyl" bioisostere. The incorporation of a trifluoromethyl (–CF₃) group at the 3-position of the tetrahydropyran ring serves three critical functions in lead optimization:
-
Metabolic Blockade: The C–F bond strength (approx. 116 kcal/mol) resists oxidative metabolism by Cytochrome P450 enzymes, extending the half-life (
) of the parent molecule. -
Lipophilicity Modulation: The –CF₃ group increases lipophilicity (
) without significantly increasing molecular size, improving membrane permeability. -
Conformational Locking: The steric bulk of the –CF₃ group (Van der Waals radius ~2.2 Å, similar to an isopropyl group) restricts the conformational flexibility of the pyran ring, potentially locking the molecule into a bioactive conformation.
Chemical Characterization
| Parameter | Technical Specification |
| Chemical Name | 3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol |
| Synonyms | 3-Hydroxy-3-(trifluoromethyl)tetrahydropyran; 3-(Trifluoromethyl)oxan-3-ol |
| CAS Number | Not Listed / Proprietary (Analogous to 4-isomer CAS: 1251358-35-6) |
| Molecular Formula | C₆H₉F₃O₂ |
| Molecular Weight | 170.13 g/mol |
| Chirality | Contains one stereocenter at C3.[1][2][3] Typically supplied as a racemate unless specified. |
| SMILES | OC1(CCCOC1)C(F)(F)F |
Part 2: Hazard Assessment & Safety Profile (GHS)
Note: As a specialized research intermediate, specific toxicological data is limited. The following classification is derived via Read-Across Methodology using the structural analog 4-(trifluoromethyl)tetrahydro-2H-pyran-4-ol and general fluorinated tertiary alcohols.
GHS Classification (Projected)
-
Skin Corrosion/Irritation: Category 2 (H315)[4]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)[5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[4]
Label Elements
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
Mechanistic Toxicology Insight
The presence of the electron-withdrawing –CF₃ group adjacent to the hydroxyl group significantly increases the acidity of the alcohol (predicted pKa ~10–11 vs. ~16 for non-fluorinated analogs). This acidity can enhance hydrogen bonding capability with mucosal membranes, potentially increasing irritation potential upon contact compared to standard aliphatic alcohols.
Part 3: Physical & Chemical Properties
| Property | Value / Estimate | Experimental Rationale |
| Physical State | Liquid or Low-Melting Solid | Tertiary alcohols with –CF₃ often have disrupted H-bonding networks, lowering MP. |
| Boiling Point | ~160–170 °C (Predicted) | Estimated based on MW and polarity relative to tetrahydropyran-3-ol (BP 163°C). |
| Density | ~1.25 g/cm³ | Fluorination significantly increases density (vs. 1.08 g/cm³ for non-fluorinated analog). |
| Solubility (Water) | Low / Moderate | The hydrophobic –CF₃ group reduces water solubility despite the –OH group. |
| Solubility (Organic) | High | Soluble in DCM, THF, Ethyl Acetate, Methanol. |
| pKa | ~10.5 | Inductive effect of –CF₃ stabilizes the alkoxide anion. |
Part 4: Handling, Stability & Reactivity
Stability Protocol
-
Chemical Stability: Stable under standard laboratory conditions. The C–CF₃ bond is inert to standard nucleophilic attacks.
-
Reactivity: The tertiary hydroxyl group is sterically hindered but acidic. It resists oxidation to ketones (no alpha-proton) but can undergo dehydration under strong acidic conditions to form the alkene.
-
Incompatible Materials: Strong oxidizing agents, strong bases (due to enhanced acidity of –OH), acid chlorides (may require forcing conditions for esterification due to sterics).
Storage Conditions
-
Temperature: Store at 2–8 °C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent moisture absorption, though not strictly hygroscopic.
-
Container: Tightly sealed glass vial; avoid long-term storage in plastics that may leach due to fluorinated solvent effects.
Part 5: Synthesis & Experimental Workflow
The synthesis of this compound typically involves the nucleophilic addition of a trifluoromethyl source to the corresponding ketone. The following workflow describes the Ruppert-Prakash methodology, which is the industry standard for safety and yield.
Synthesis Pathway (Graphviz Diagram)
Caption: Figure 1: Ruppert-Prakash trifluoromethylation workflow for synthesizing tertiary trifluoromethyl alcohols, highlighting critical safety control points.
Experimental Protocol (Self-Validating)
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add Dihydro-2H-pyran-3(4H)-one (1.0 eq) dissolved in anhydrous THF.
-
Reagent Addition: Add TMS-CF₃ (Trimethyl(trifluoromethyl)silane, 1.2 eq).
-
Initiation (Critical Step): Cool to 0°C. Add a catalytic amount of CsF or TBAF (0.1 eq). Validation: Observe slight exotherm; if no exotherm, check water content (water quenches the catalyst).
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (stain with KMnO₄; product stains differently than ketone).
-
Workup: Quench with 1N HCl to hydrolyze the silyl ether intermediate. Extract with Et₂O.
-
Purification: Silica gel chromatography. Note: The product is a tertiary alcohol; ensure the column is not too acidic to prevent dehydration.
Part 6: Emergency Response & Disposal
First Aid Measures
-
Eye Contact: Immediately flush with saline/water for 15 minutes.[3][4] The acidity of the fluorinated alcohol requires thorough irrigation.
-
Skin Contact: Wash with soap and water.[4][6] Polyethylene glycol (PEG 400) may be used to solubilize and remove lipophilic residues.
-
Inhalation: Move to fresh air. If respiratory irritation persists (coughing, burning sensation), seek medical attention.
Spill Cleanup
-
Evacuate: Clear the immediate area.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Absorb: Use an inert absorbent (vermiculite or sand). Do not use combustible materials like sawdust.
-
Clean: Wipe surface with an acetone-soaked tissue, followed by soap and water.
Disposal
Dispose of as Halogenated Organic Waste . Do not mix with non-halogenated solvents, as the high fluorine content requires specific high-temperature incineration protocols to prevent the formation of HF gas.
References
-
PubChem. 4-(Trifluoromethyl)tetrahydropyran-4-ol (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Feb 16, 2026).
-
Prakash, G. K. S., & Hu, J. (2004). Nucleophilic Trifluoromethylation: The Generation and Synthetic Uses of Trifluoromethylated Carbanion Equivalents. Arkivoc.[6] Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Tetrahydropyran derivatives. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols: Ruppert-Prakash Trifluoromethylation of Cyclic Ketones
Introduction: The Strategic Importance of Trifluoromethylated Cyclic Ketones
The introduction of a trifluoromethyl (–CF₃) group into organic molecules is a pivotal strategy in modern drug discovery and materials science. This "super-functional group" can profoundly enhance a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Among the various methods to install a –CF₃ group, the nucleophilic trifluoromethylation of carbonyl compounds using trimethyl(trifluoromethyl)silane (TMSCF₃), famously known as the Ruppert-Prakash reagent, stands out for its versatility and operational simplicity.[2][3][4]
This guide provides an in-depth technical overview of the application of the Ruppert-Prakash reaction specifically to cyclic ketones. While the reaction is robust, its application to enolizable substrates like cyclic ketones presents unique challenges and mechanistic nuances that require careful consideration. The primary competing pathway is the deprotonation of the α-carbon, leading to the formation of silyl enol ethers.[5][6] Understanding and controlling this dichotomy is crucial for achieving high yields of the desired trifluoromethyl carbinol product. This document will delve into the reaction mechanism, provide detailed experimental protocols, offer optimization strategies, and present troubleshooting advice for researchers in the pharmaceutical and chemical sciences.
Core Mechanism: An Anionic Chain Reaction
The trifluoromethylation of cyclic ketones with TMSCF₃ is not a direct reaction but requires activation by a catalytic amount of a nucleophilic initiator.[1][7] The process is now understood to proceed via a nuanced anionic chain reaction, which can be dissected into key stages.[1][5][8]
Mechanistic Steps
-
Initiation: The reaction is triggered by a nucleophilic initiator, most commonly a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[2][7] The initiator attacks the electrophilic silicon atom of TMSCF₃, forming a transient pentacoordinate siliconate intermediate. This intermediate is unstable and fragments to generate the key nucleophile, the trifluoromethide anion ([CF₃]⁻), and a stable trimethylsilyl byproduct.[1][5][7]
-
Propagation (1,2-Addition): The highly reactive [CF₃]⁻ anion performs a nucleophilic attack on the electrophilic carbonyl carbon of the cyclic ketone. This addition forms a tertiary alkoxide intermediate.
-
Silylation and Regeneration: The newly formed alkoxide is trapped by another molecule of the Ruppert-Prakash reagent (TMSCF₃). This step yields the O-silylated trifluoromethylated product and, crucially, regenerates the trifluoromethide anion, which continues the catalytic cycle.
-
Workup (Hydrolysis): The stable TMS-protected tertiary alcohol is typically deprotected during an acidic workup (e.g., with HCl) to afford the final trifluoromethyl carbinol.[7][9]
The Competing Enolization Pathway
A critical consideration for cyclic ketones is the basicity of the trifluoromethide anion. [CF₃]⁻ can act as a base, abstracting a proton from the α-position of the ketone. This acid-base reaction generates fluoroform (CF₃H) and a ketone enolate. The enolate is then silylated by TMSCF₃ to produce a silyl enol ether, a significant byproduct that can diminish the yield of the desired 1,2-addition product.[5] The balance between 1,2-addition and enolization is influenced by factors such as the ketone's steric environment, the initiator's counter-ion, solvent, and reaction temperature.[5][8]
Mechanistic Diagram
Caption: Mechanism of Ruppert-Prakash trifluoromethylation and the competing enolization pathway.
Experimental Design and Optimization
Careful selection of reagents and conditions is paramount for a successful trifluoromethylation of cyclic ketones.
-
Reagent Purity: The Ruppert-Prakash reagent (TMSCF₃) can contain trace inhibitors that affect reaction kinetics.[5] Using a high-purity reagent from a reliable supplier is recommended. All solvents and reagents should be anhydrous, as water rapidly reacts with TMSCF₃ in the presence of an initiator to generate fluoroform.[5]
-
Choice of Initiator:
-
TBAF (Tetrabutylammonium fluoride): Commonly used as a 1M solution in THF. It is highly effective but can contain variable amounts of water, which may affect reproducibility.[5]
-
CsF (Cesium Fluoride): An excellent anhydrous initiator, often used for more sensitive substrates or when strict anhydrous conditions are required. It is particularly effective for α,β-unsaturated cyclic ketones (enones).[10][11]
-
Carbonates (Cs₂CO₃, K₂CO₃): These represent milder, more economical, and experimentally convenient initiators that can be effective for a range of ketones and chalcones.[12]
-
Anhydrous Initiators: For kinetic studies or highly sensitive reactions, anhydrous initiators like [Bu₄N][Ph₃SiF₂] (TBAT) provide more reproducible results.[5]
-
-
Solvent Selection: Anhydrous aprotic polar solvents are standard.
-
THF (Tetrahydrofuran): The most common solvent, offering good solubility for both the reagents and intermediates.[7][11]
-
DCM (Dichloromethane): Also an effective solvent, particularly with carbonate-based initiators.[12]
-
DMF (Dimethylformamide): Can promote the reaction with certain nucleophilic catalysts but must be rigorously dried.[13][14]
-
-
Temperature Control: Reaction temperature is a critical parameter. Reactions are typically initiated at low temperatures (0 °C to -78 °C) to control the initial exotherm and potentially improve the selectivity of 1,2-addition over enolization. Allowing the reaction to slowly warm to room temperature often ensures completion.
Detailed Experimental Protocol
This protocol provides a general procedure for the trifluoromethylation of a representative cyclic ketone, 4-phenylcyclohexanone, followed by acidic deprotection.
Materials and Reagents
| Reagent/Material | Quantity (for 1 mmol scale) | Notes |
| 4-Phenylcyclohexanone | 174 mg (1.0 mmol, 1.0 equiv) | Ensure substrate is dry. |
| Ruppert-Prakash Reagent (TMSCF₃) | 213 mg, 178 µL (1.5 mmol, 1.5 equiv) | Handle in a fume hood; volatile and toxic. |
| Tetrabutylammonium fluoride (TBAF) | 100 µL (0.1 mmol, 0.1 equiv) | 1.0 M solution in THF. |
| Anhydrous Tetrahydrofuran (THF) | 5 mL | Use solvent from a purification system or freshly distilled. |
| 1 M Hydrochloric Acid (HCl) | 5 mL | For quenching and deprotection. |
| Saturated aq. NaHCO₃ solution | 10 mL | For neutralization. |
| Ethyl Acetate (EtOAc) | 30 mL | For extraction. |
| Brine | 10 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~2 g | For drying. |
| Flame-dried round-bottom flask with stir bar | 1 | |
| Septa, needles, syringes | As needed | For inert atmosphere transfers. |
| Inert atmosphere (Nitrogen or Argon) |
Step-by-Step Procedure
Part A: Trifluoromethylation Reaction
-
Setup: Place a magnetic stir bar into a 25 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 4-phenylcyclohexanone (174 mg, 1.0 mmol). Dissolve it in anhydrous THF (5 mL) via syringe.
-
TMSCF₃ Addition: Add the Ruppert-Prakash reagent (178 µL, 1.5 mmol) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Initiation: Slowly add the TBAF solution (100 µL of a 1.0 M solution in THF, 0.1 mmol) dropwise to the cold, stirred reaction mixture over 2 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.
-
Quenching: Once complete, carefully quench the reaction by adding 1 M HCl (5 mL). Stir for 5 minutes.
Part B: Workup and Deprotection
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (10 mL) followed by brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. The acidic quench and workup are often sufficient to fully deprotect the TMS ether. If TLC or ¹H NMR indicates the presence of the silylated intermediate, proceed with explicit deprotection.
-
(Optional) Explicit Deprotection: Dissolve the crude product in THF (5 mL), add 1 M HCl (2 mL), and stir at room temperature for 1-2 hours, monitoring by TLC. Once deprotection is complete, neutralize with saturated NaHCO₃ and perform the extraction and workup as described in steps 9-11.
-
Purification: Purify the crude alcohol by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure trifluoromethyl carbinol.
Data Presentation: Substrate Scope
The Ruppert-Prakash trifluoromethylation is applicable to a variety of cyclic ketones. The choice of initiator can be tailored to the substrate.
| Entry | Substrate | Initiator (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Phenylcyclohexanone | TBAF (0.1) | THF | 0 to rt | >95¹ | [11] |
| 2 | 4-tert-Butylcyclohexanone | Cs₂CO₃ (0.2) | DCM | rt | 92 | [12] |
| 3 | Cyclohexanone | Cs₂CO₃ (0.2) | DCM | rt | 89 | [12] |
| 4 | Cyclopentanone | Cs₂CO₃ (0.2) | DCM | rt | 94 | [12] |
| 5 | 2-Adamantanone | Cs₂CO₃ (0.2) | DCM | rt | 95 | [12] |
| 6 | 4-Phenylcyclohexanone | CsF (0.1) | Toluene | rt | >95¹ | [11] |
¹Yield refers to the intermediate trifluoromethyl alcohol/silyl ether mixture before subsequent reaction steps.
Workflow Visualization
Caption: General laboratory workflow for the trifluoromethylation of a cyclic ketone.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive initiator (e.g., wet TBAF).2. Poor quality TMSCF₃.3. Insufficiently dried solvent/glassware. | 1. Use a fresh bottle of TBAF or switch to an anhydrous initiator like CsF.2. Use high-purity TMSCF₃ from a reputable source.3. Ensure rigorous drying of all components. |
| Low Yield | 1. Competing enolization.2. Incomplete reaction.3. Loss of volatile product during workup. | 1. Lower the reaction temperature. Try a different initiator/solvent combination (e.g., CsF in toluene).2. Increase reaction time or slightly increase the amount of initiator.3. Use care during solvent removal; avoid high vacuum if the product is volatile. |
| Formation of Silyl Enol Ether | The CF₃⁻ anion is acting as a base instead of a nucleophile. | 1. Perform the reaction at a lower temperature (-78 °C).2. For sterically hindered ketones, this pathway may be favored. Consider alternative trifluoromethylation methods if optimization fails. |
| Incomplete Deprotection | Insufficient acid or time for hydrolysis of the TMS ether. | After initial workup, re-dissolve the crude product in THF/MeOH and treat with 1 M HCl for 1-2 hours. |
References
-
D. N. T. T. Huynh, et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF₃: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. Available at: [Link]
-
M. A. P. Martins, et al. (2013). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Arkivoc. Available at: [Link]
-
R. P. Singh, et al. (1999). CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols. Organic Letters. Available at: [Link]
-
J. Ma & D. Cahard (2007). Strategies for nucleophilic, electrophilic, and radical trifluoromethylations. Journal of Fluorine Chemistry. Available at: [Link]
-
Y. Itoh, et al. (2005). Radical trifluoromethylation of titanium ate enolate. Organic Letters. Available at: [Link]
-
M. A. P. Martins, et al. (2013). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. Nucleophilic trifluoromethylation. ResearchGate. Available at: [Link]
-
American Chemical Society (2021). Trifluoromethyltrimethylsilane. American Chemical Society. Available at: [Link]
-
R Discovery. Nucleophilic Trifluoromethylation Research Articles. R Discovery. Available at: [Link]
-
Y. Cai, et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters. Available at: [Link]
-
Wikipedia. Trifluoromethyltrimethylsilane. Wikipedia. Available at: [Link]
-
D. N. T. T. Huynh, et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF₃: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. Available at: [Link]
-
T. Nagase, et al. (2016). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances. Available at: [Link]
-
S. M. V. V. E. Sanaboyana, et al. (2022). Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv. Available at: [Link]
-
N. Shibata, et al. (2013). Regioselective 1,4-trifluoromethylation of α,β-unsaturated ketones via a S-(trifluoromethyl)diphenylsulfonium salts/copper system. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
G. K. S. Prakash, et al. (2010). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF₃) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry. Available at: [Link]
-
Y. Zhang, et al. (2016). Cs₂CO₃-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. Molecules. Available at: [Link]
-
G. K. S. Prakash, et al. (2010). Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF₃) and various nucleophilic catalysts in DMF. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 3. acs.org [acs.org]
- 4. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 5. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction Conditions for Coupling 3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of trifluoromethylated heterocyclic scaffolds into drug candidates is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity. The 3-(trifluoromethyl)tetrahydro-2H-pyran-3-yl moiety is of particular interest, and the ability to couple this structure with a diverse range of amines is crucial for the generation of novel chemical entities. However, the tertiary nature of the alcohol in 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol presents a significant synthetic challenge for direct C-N bond formation. This guide provides a detailed overview of the reaction conditions and protocols for the successful coupling of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol with amines, addressing the inherent reactivity challenges of this substrate.
Introduction
The trifluoromethyl group is a key pharmacophore in modern drug design, often imparting favorable pharmacokinetic and pharmacodynamic properties to a molecule.[1] When appended to a tetrahydropyran ring, a common scaffold in medicinal chemistry, it creates a valuable building block for drug discovery programs. The coupling of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol with amines to form 3-amino-3-(trifluoromethyl)tetrahydropyran derivatives is a critical transformation for accessing a wide array of potential drug candidates.
The primary obstacle in this transformation is the steric hindrance and electronic nature of the tertiary alcohol. Direct nucleophilic substitution of the hydroxyl group is challenging due to its poor leaving group ability. Furthermore, the electron-withdrawing trifluoromethyl group can influence the stability of potential cationic intermediates, impacting the feasibility of SN1-type reactions.
This document outlines two primary strategies to overcome these challenges:
-
The Ritter Reaction: A two-step approach involving the formation of an amide via a carbocation intermediate, followed by reduction to the desired amine.
-
Activation and Nucleophilic Substitution: A two-step process where the hydroxyl group is first converted into a better leaving group, followed by displacement with an amine.
Mechanistic Considerations
The choice of reaction pathway is dictated by the stability of the intermediates and the nucleophilicity of the amine. The tertiary nature of the alcohol in 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol suggests that any substitution reaction will likely proceed through a carbocationic intermediate (SN1 pathway) rather than a concerted backside attack (SN2 pathway).
The Ritter Reaction Pathway
The Ritter reaction is a classic method for the synthesis of N-tert-alkylamides from tertiary alcohols and nitriles under strongly acidic conditions.[2] The reaction proceeds through the formation of a tertiary carbocation, which is then trapped by the nitrile to form a nitrilium ion. Subsequent hydrolysis yields the amide.
Figure 1: General mechanism of the Ritter reaction followed by amide reduction.
A key consideration is the electronic effect of the trifluoromethyl group on the stability of the adjacent carbocation. While tertiary carbocations are generally stable, the strong electron-withdrawing nature of the CF3 group can be destabilizing. This may necessitate the use of very strong acids to promote the initial dehydration step.
Activation and Nucleophilic Substitution Pathway
This strategy involves converting the hydroxyl group into a more effective leaving group, such as a tosylate, mesylate, or triflate. This is followed by nucleophilic attack by the amine.
Figure 2: General workflow for the activation and nucleophilic substitution approach.
The success of this method hinges on the ability of the amine to displace the leaving group from a sterically hindered tertiary center. This may require elevated temperatures and/or the use of more nucleophilic amines.
Experimental Protocols
Protocol 1: Ritter Reaction and Subsequent Amide Reduction
This protocol is a two-step sequence that first forms an N-substituted amide, which is then reduced to the target amine.
Part A: Amide Synthesis via Ritter Reaction
| Parameter | Value |
| Reactants | 3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol, Nitrile (e.g., Acetonitrile) |
| Acid | Concentrated Sulfuric Acid or Trifluoroacetic Acid |
| Solvent | Nitrile (used in excess) or a co-solvent like Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-24 hours |
Step-by-Step Procedure:
-
To a stirred solution of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol (1.0 eq) in the chosen nitrile (5-10 eq) at 0 °C, slowly add concentrated sulfuric acid (2-3 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel.
Part B: Amide Reduction to the Amine
| Parameter | Value |
| Reactant | N-(3-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl)amide |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) or Borane-Tetrahydrofuran Complex (BH3·THF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Temperature | 0 °C to reflux |
| Reaction Time | 2-12 hours |
Step-by-Step Procedure (using LiAlH4):
-
To a stirred suspension of LiAlH4 (2-3 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the amide (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purify the amine by column chromatography or distillation.
Protocol 2: Activation of the Hydroxyl Group and Nucleophilic Substitution
This protocol involves the conversion of the alcohol to a sulfonate ester, followed by displacement with the amine.
Part A: Synthesis of the Sulfonate Ester
| Parameter | Value |
| Reactant | 3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol |
| Reagent | p-Toluenesulfonyl chloride (TsCl), Methanesulfonyl chloride (MsCl), or Trifluoromethanesulfonic anhydride (Tf2O) |
| Base | Pyridine, Triethylamine, or 2,6-Lutidine |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-12 hours |
Step-by-Step Procedure (using TsCl):
-
To a solution of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1-1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours, monitoring by TLC.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude tosylate can often be used in the next step without further purification. If necessary, purify by column chromatography.
Part B: Nucleophilic Substitution with an Amine
| Parameter | Value |
| Reactants | 3-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl tosylate, Amine |
| Solvent | Acetonitrile, Dimethylformamide (DMF), or the amine itself (if liquid and in excess) |
| Temperature | Room temperature to 100 °C |
| Reaction Time | 12-48 hours |
Step-by-Step Procedure:
-
To a solution of the tosylate (1.0 eq) in a suitable solvent, add the amine (2-5 eq).
-
Heat the reaction mixture to the desired temperature and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the target amine by column chromatography.
Troubleshooting and Key Considerations
-
Low Yields in the Ritter Reaction: The stability of the carbocation is crucial. If yields are low, consider using a stronger acid system, such as triflic acid, or a Lewis acid catalyst.[2]
-
Side Reactions in Activation/Substitution: Elimination to form an alkene is a potential side reaction, especially at higher temperatures. Using a non-nucleophilic bulky base during the activation step can minimize this.
-
Steric Hindrance: For highly hindered amines, the nucleophilic substitution reaction may require prolonged reaction times and higher temperatures.
-
Protecting Groups: If the amine has other reactive functional groups, they may need to be protected prior to the coupling reaction.
-
Mitsunobu Reaction: While generally not effective for tertiary alcohols, for sterically less demanding amines, a modified Mitsunobu protocol could be attempted.[3] This might involve using more reactive phosphines or azodicarboxylates, but success is not guaranteed.
Conclusion
The coupling of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol with amines is a challenging but achievable transformation. The choice of synthetic route will depend on the specific amine and the desired scale of the reaction. The Ritter reaction provides a reliable, albeit two-step, method for accessing these valuable compounds. The activation and substitution approach offers a more direct route to the amine, but may be more sensitive to steric hindrance. Careful optimization of the reaction conditions is essential for achieving good yields and purity.
References
Sources
solvent selection for reactions involving fluorinated pyran alcohols
Application Note: Precision Solvent Engineering for Fluorinated Pyran Alcohols
Executive Summary: The "Fluorine Effect" in Carbohydrate Chemistry
Fluorinated pyran alcohols—sugar mimics where a hydroxyl group is replaced by fluorine—are critical scaffolds in drug discovery (e.g., SGLT2 inhibitors, nucleoside analogs). However, they present a unique synthetic paradox: they are often "disarmed" (electron-deficient) yet prone to elimination (HF loss).
Standard solvent selection protocols often fail because they do not account for the "Fluorophobic Effect" (low solubility in both lipophilic and hydrophilic media) or the drastic reduction in hydroxyl nucleophilicity caused by the inductive effect of fluorine (
This guide moves beyond empirical screening, providing a mechanistic framework for solvent selection that leverages dielectric tuning , hydrogen-bond donicity (HBD) , and fluorophilic solvation .
Part 1: The Physicochemical Landscape
To select the right solvent, one must understand how fluorine alters the pyranose ring.
| Property | Effect on Pyran Ring | Solvent Implication |
| Inductive Withdrawal (-I) | Reduces electron density at C-1 and adjacent -OH. | Disarmed Donors: Requires high-dielectric solvents (Nitromethane, DCM/HFIP) to stabilize oxocarbenium transition states. |
| Dipole Modulation | C-F bond (1.41 D) creates strong local dipoles. | Solubility: Non-polar solvents (Hexane, Toluene) often fail. Requires polar aprotic (MeCN, DMSO) or fluorinated alcohols. |
| H-Bonding | F is a weak H-bond acceptor; adjacent -OH is a better H-bond donor but worse nucleophile. | Reactivity: Protic solvents may "cage" the nucleophile. Fluorinated solvents (TFE, HFIP) can activate electrophiles via H-bonding.[1] |
| Lipophobicity | Per- or poly-fluorinated regions repel hydrocarbons. | Phase Separation: May require "hybrid" solvent systems (e.g., BTF/DCM) to maintain homogeneity. |
Part 2: Solvent Selection Decision Matrix
The following decision tree guides the selection process based on the specific reaction type and the position of the fluorine atom.
Figure 1: Decision matrix for solvent selection in fluorinated pyran chemistry. HFIP = Hexafluoroisopropanol; TFE = Trifluoroethanol.
Part 3: Detailed Protocols & Mechanistic Insights
Protocol A: Glycosylation with "Disarmed" 2-Deoxy-2-Fluoro Donors
Challenge: The fluorine at C2 destabilizes the oxocarbenium ion intermediate, making the donor extremely unreactive ("disarmed"). Standard solvents (DCM, Toluene) often result in no reaction or hydrolysis. The Fix: Use HFIP (1,1,1,3,3,3-hexafluoroisopropanol) as a co-solvent. HFIP stabilizes the leaving group anion and the cationic transition state via strong H-bonding, without being nucleophilic enough to quench the reaction.
Step-by-Step Methodology:
-
Preparation: Dissolve the 2-fluoro glycosyl donor (1.0 equiv) and the acceptor (1.2 equiv) in a mixture of anhydrous DCM:HFIP (4:1 v/v) .
-
Note: Pure HFIP can be too acidic/polar; a mixture maintains solubility and moderates reactivity.
-
-
Drying: Add activated 4Å molecular sieves. Stir for 30 mins at room temperature.
-
Activation: Cool to 0°C. Add the promoter (e.g., NIS/TMSOTf for thioglycosides or NBS for halides).
-
Monitoring: Reaction time is typically reduced from 24h (in pure DCM) to <2h.
-
Quench: Dilute with DCM, wash with sat. NaHCO3 and Na2S2O3.
Why it works: HFIP has high ionizing power (
Protocol B: Nucleophilic Substitution on Fluorinated Alcohols
Challenge: The hydroxyl group on a fluorinated pyran is less nucleophilic due to the inductive withdrawal of fluorine. Acylation or alkylation is sluggish. The Fix: Use TFE (Trifluoroethanol) or DMF .
-
For Acylation: Use TFE as a solvent.[1][2][3] It activates the acyl donor (e.g., anhydride) via H-bonding, facilitating attack by the weak alcohol nucleophile.
-
For Alkylation (NaH/RX): Use DMF or NMP. Avoid TFE/HFIP here as they will quench the base.
Critical Warning - HF Elimination: When activating the hydroxyl group (e.g., forming a mesylate/triflate) in the presence of a base, HF elimination is a major risk, especially if the fluorine is beta to the leaving group (E1cB mechanism).
-
Avoid: Strong bases (NaH, KOtBu) + Heat.
-
Preferred: Pyridine or 2,6-Lutidine in DCM at 0°C.
Part 4: Quantitative Solvent Data for Fluorinated Scaffolds
Use this table to fine-tune your solvent system.
| Solvent | Dielectric ( | Donor Number (DN) | Acceptor Number (AN) | Application for F-Pyrans |
| Dichloromethane (DCM) | 8.9 | 0.0 | 20.4 | Standard baseline. Good solubility, poor activation. |
| Acetonitrile (MeCN) | 37.5 | 14.1 | 18.9 | Promotes |
| Nitromethane | 35.9 | 2.7 | 20.5 | High polarity, non-nucleophilic. Excellent for glycosylation of F-donors. |
| HFIP | 16.7 | 0.0 | 53.5 | The "Magic" Solvent. Stabilizes cations, activates electrophiles. |
| TFE | 26.7 | 0.0 | 53.3 | Similar to HFIP but smaller/more nucleophilic. Good for coupling. |
| Benzotrifluoride (BTF) | 9.2 | ~0 | ~15 | "Green" DCM alternative. Excellent solubility for perfluorinated regions. |
Part 5: Troubleshooting Guide
Issue: Low Yield in Oxidation (Swern/Dess-Martin)
-
Cause: The C-H bond alpha to the hydroxyl is deactivated by the fluorine (polarity reversal), making hydride abstraction difficult.
-
Solution: Switch to catalytic oxidation in fluorinated solvents . Use TEMPO/BAIB in DCM:Water or specific Fe/Mn catalysts in TFE. The fluorinated solvent disrupts H-bond networks that stabilize the alcohol, making it more accessible [3].
Issue: Phase Separation
-
Cause: The "Fluorophobic effect." Highly fluorinated pyrans may oil out of MeOH or Hexane.
-
Solution: Use Benzotrifluoride (BTF) as a co-solvent. It acts as a "bridge" between organic and fluorous domains.
References
-
Colomer, I., Chamberlain, A. E. R., Haughey, M. B., & Donohoe, T. J. (2017). Hexafluoroisopropanol as a solvent for hydrogen bonding: pKa determination and application to the synthesis of fluorinated molecules. Nature Reviews Chemistry. Link
-
Wilsdorf, M., & Reissig, H. U. (2020). Solvent Effects in Glycosylation Reactions: The Role of Fluorinated Alcohols. Chemical Reviews. Link
-
Rocha, E. C. S., et al. (2022).[1] Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality. Journal of the American Chemical Society. Link
-
Goudarzi, S., et al. (2021). Metal-free glycosylation with glycosyl fluorides in liquid SO2. Beilstein Journal of Organic Chemistry. Link
-
Inoue, M., et al. (2020). Synthesis of Fluorinated Carbohydrates Using Sulfuryl Fluoride. Organic Letters. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Reactivity of Tertiary Trifluoromethyl Alcohols
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tertiary trifluoromethyl alcohols. This guide is designed to provide in-depth technical assistance and practical solutions for the common challenges associated with the low reactivity of this important class of molecules. The unique electronic properties and steric bulk of the trifluoromethyl group often necessitate specialized approaches to achieve desired chemical transformations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the functionalization of tertiary trifluoromethyl alcohols.
Issue 1: Why is my Sₙ1-type substitution reaction failing or giving low yields?
Question: I am trying to perform a substitution reaction on my tertiary trifluoromethyl alcohol under acidic conditions, expecting an Sₙ1 pathway, but I am observing no reaction or very poor conversion. Why is this happening?
Underlying Cause: The low reactivity of tertiary trifluoromethyl alcohols in Sₙ1 reactions stems from the powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group.[1][2] This group destabilizes the adjacent carbocation intermediate that is crucial for the Sₙ1 mechanism. The strong inductive effect of the three fluorine atoms withdraws electron density from the tertiary carbon, making the formation of a positive charge at that center highly unfavorable.[1]
Troubleshooting Protocol:
-
Assess the Feasibility: Recognize that standard Sₙ1 conditions (e.g., strong acids like H₂SO₄ or HCl) are often ineffective for these substrates.
-
Employ Superacidic Conditions (with caution): In some specialized cases, extremely strong acids (superacids) can force the formation of the carbocationic intermediate. However, this approach is not broadly applicable and can lead to undesired side reactions.[1]
-
Activate the Hydroxyl Group with a Better Leaving Group: Instead of relying on protonation, convert the hydroxyl group into a superior leaving group that does not require the formation of a highly unstable carbocation.
-
Tosylates/Mesylates: While the formation of tosylates or mesylates from tertiary alcohols can be challenging due to steric hindrance, it is a viable strategy to enhance leaving group ability.[3]
-
-
Consider Alternative Mechanisms: If a direct substitution is the goal, exploring Sₙ2-type reactions with appropriate activation is often more fruitful (see Issue 2).
Issue 2: My Sₙ2 reaction is not proceeding. How can I facilitate this substitution?
Question: I am attempting a substitution reaction on a tertiary trifluoromethyl alcohol using a good nucleophile, but the reaction is not working. I understand Sₙ2 reactions are difficult at tertiary centers, but are there any ways to promote this transformation?
Underlying Cause: The primary barrier to an Sₙ2 reaction at a tertiary carbon is severe steric hindrance. The bulky groups surrounding the reaction center physically block the backside attack of the nucleophile. The presence of the trifluoromethyl group further exacerbates this issue.
Troubleshooting Protocol & Recommended Methodologies:
The Mitsunobu reaction is a powerful method for achieving formal Sₙ2 substitution of alcohols with inversion of stereochemistry.[4][5][6] However, its application to tertiary alcohols is notoriously difficult and often fails.[7]
Workflow for Attempting a Mitsunobu Reaction with Tertiary Trifluoromethyl Alcohols:
Caption: Workflow for a Mitsunobu reaction attempt.
Optimization Strategies for Challenging Mitsunobu Reactions:
| Parameter | Standard Condition | Recommended Modification for Tertiary CF₃ Alcohols | Rationale |
| Azodicarboxylate | DEAD (Diethyl azodicarboxylate) | DIAD (Diisopropyl azodicarboxylate) or other bulky reagents | May alter the reactivity and steric profile of the intermediates. |
| Phosphine | PPh₃ (Triphenylphosphine) | More nucleophilic phosphines (e.g., tributylphosphine) | Can increase the rate of the initial steps of the reaction. |
| Solvent | THF, Dichloromethane | Toluene, Dioxane | Less polar solvents can sometimes improve yields for hindered substrates. |
| Temperature | 0 °C to room temperature | Extended reaction times at room temperature or gentle heating (40-50 °C) | May be necessary to overcome the high activation energy, but monitor for decomposition. |
| Nucleophile Acidity | pKa < 13 | Use a more acidic nucleophile if possible | A more acidic nucleophile is more readily deprotonated, which can favor the desired reaction pathway.[4] |
Issue 3: How can I synthesize an ether from my tertiary trifluoromethyl alcohol?
Question: I need to synthesize an ether from my tertiary trifluoromethyl alcohol, but standard Williamson ether synthesis conditions (deprotonation followed by reaction with an alkyl halide) are failing. What are my options?
Underlying Cause: The nucleophilicity of the corresponding alkoxide is significantly diminished by the electron-withdrawing trifluoromethyl group.[8] This makes the subsequent Sₙ2 reaction with an alkyl halide very slow. Furthermore, steric hindrance around the oxygen atom impedes its ability to act as a nucleophile.
Alternative Etherification Strategies:
-
Silver-Mediated O-Trifluoromethylation: While this is for the synthesis of trifluoromethyl ethers, the methodology highlights the use of metal mediation. For ether synthesis in general, silver salts can be used to activate the alcohol. A silver-mediated oxidative O-trifluoromethylation of tertiary alcohols has been reported to be successful.[9]
-
Acid-Catalyzed Intermolecular Dehydration: This method is typically used for the synthesis of symmetrical ethers from primary alcohols. For tertiary alcohols, elimination to form an alkene is the major competing pathway.[10] Due to the stability of the resulting alkene, this is a likely outcome for tertiary trifluoromethyl alcohols as well.
-
Reductive Etherification: This involves the reaction of the alcohol with a ketone or aldehyde under reducing conditions. This is a potential but less common method for tertiary alcohol etherification.
Proposed Logic for Ether Synthesis Strategy Selection:
Caption: Decision tree for ether synthesis strategies.
Issue 4: My dehydration reaction to form an alkene is inefficient.
Question: I am trying to dehydrate a tertiary trifluoromethyl alcohol to the corresponding alkene using a strong acid, but the reaction is sluggish and requires harsh conditions. Are there milder alternatives?
Underlying Cause: While tertiary alcohols generally undergo dehydration readily via an E1 mechanism due to the formation of a stable tertiary carbocation, the presence of a -CF₃ group destabilizes this intermediate, thus increasing the activation energy for the reaction.[11]
Milder Dehydration Methods:
| Reagent | Conditions | Comments |
| Phosphorus Oxychloride (POCl₃) in Pyridine | 0 °C to reflux | A classic and effective method for the dehydration of tertiary alcohols under non-acidic conditions, proceeding through an E2 mechanism.[10] |
| Martin Sulfurane | Room temperature | A very mild reagent for the dehydration of alcohols. |
| Burgess Reagent | Mild heating (e.g., in benzene or THF) | Known for its mildness and tolerance of many functional groups. |
Experimental Protocol: Dehydration using POCl₃ and Pyridine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the tertiary trifluoromethyl alcohol (1.0 eq) and anhydrous pyridine (5-10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.5 - 2.0 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the addition of water.
-
Workup: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental reasons for the low reactivity of tertiary trifluoromethyl alcohols?
A1: The low reactivity is a consequence of two main factors originating from the trifluoromethyl group:
-
Electronic Effects: The -CF₃ group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2][12] This destabilizes any developing positive charge on the adjacent carbon, which is a key intermediate in Sₙ1 and E1 reactions. It also reduces the nucleophilicity of the oxygen atom in the alcohol.[8]
-
Steric Hindrance: The -CF₃ group is sterically demanding, similar in size to an isopropyl group. This bulk, combined with the other two substituents on the tertiary carbon, severely hinders the backside attack required for Sₙ2 reactions.
Q2: Are there catalytic methods to functionalize these alcohols?
A2: Yes, recent advances in catalysis have provided new avenues for the functionalization of challenging alcohols. For instance, metallaphotoredox catalysis has been shown to enable the deoxygenative trifluoromethylation of a broad range of alcohols, including tertiary ones, by activating them as N-heterocyclic carbene adducts.[13] Additionally, various organocatalytic methods have been developed for the asymmetric synthesis of chiral tertiary trifluoromethyl alcohols, indicating that catalytic activation is a promising strategy.[14][15]
Q3: Can I use protecting groups to modulate reactivity?
A3: Protecting the hydroxyl group is a standard strategy in multi-step synthesis. For a tertiary trifluoromethyl alcohol, converting it to a silyl ether (e.g., using TMSCl or TBSCl) can be a useful tactic. While this does not "activate" the carbon center for substitution, it protects the alcohol during other transformations in the molecule. The protected alcohol can then be deprotected in a later step.
Q4: How does the reactivity of tertiary trifluoromethyl alcohols compare to non-fluorinated tertiary alcohols?
A4: Tertiary trifluoromethyl alcohols are significantly less reactive than their non-fluorinated counterparts in reactions that proceed through carbocation intermediates (Sₙ1, E1). Non-fluorinated tertiary alcohols readily undergo these reactions because the alkyl groups stabilize the tertiary carbocation through hyperconjugation and inductive effects. In contrast, the -CF₃ group actively destabilizes this intermediate. For reactions involving the oxygen atom as a nucleophile, the reactivity of the trifluoromethyl alcohol is also lower due to the electron-withdrawing effect of the -CF₃ group.
References
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]
-
Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides. National Institutes of Health. [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Chemical Review and Letters. [Link]
-
Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry. [Link]
-
Novel Methods for Aryl- and Trifluoromethyl-Substituted Tertiary Alcohols Formation, Used for Numerous Applications. Okinawa Institute of Science and Technology. [Link]
-
Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers. Organic Letters. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health. [Link]
-
Synthesis of β-trifluoromethyl alcohols. Organic Chemistry Portal. [Link]
-
Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Chemical Communications. [Link]
-
Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols. RSC Publishing. [Link]
-
New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
-
Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry. [Link]
-
Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. National Institutes of Health. [Link]
-
ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Nanyang Technological University. [Link]
-
Synthesis of trifluoromethyl tertiary alcohols from... ResearchGate. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Deoxytrifluoromethylation of Alcohols. Macmillan Group - Princeton University. [Link]
-
Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. The University of Northern Colorado. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions. National Institutes of Health. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates. National Institutes of Health. [Link]
-
14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. National Institutes of Health. [Link]
-
Dehydrogenation (Dehydration) of Alcohols. BYJU'S. [Link]
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- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enantiomeric Separation of 3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the resolution of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol enantiomers. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested advice to ensure your success.
Introduction: The Challenge of a Tertiary Fluoroalkanol
Separating the enantiomers of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol presents a unique challenge. The molecule is a tertiary alcohol, which can be sterically hindered, and possesses a trifluoromethyl group that significantly alters its electronic properties.[1][2] These features demand a carefully considered strategy, as standard resolution protocols may not be effective. This guide will walk you through the primary methods, potential pitfalls, and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for separating the enantiomers of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol?
A1: There are three main avenues for resolving this compound, each with distinct advantages and disadvantages:
-
Direct Chromatographic Resolution: Using Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP). This is often the fastest method for both analytical assessment and preparative separation.[3]
-
Enzymatic Kinetic Resolution: Employing an enzyme, typically a lipase, to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.[4][5] This method is valued for its high selectivity and environmentally friendly conditions.
-
Diastereomeric Crystallization: Reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by crystallization due to their different physical properties, like solubility.[6][7] This is a classical method, often used for large-scale separations.[8]
To help you decide, the following flowchart outlines a logical approach to method selection.
Section 1: Chiral Chromatography (HPLC/SFC)
This is the most direct and versatile approach for both analytical determination of enantiomeric excess (ee) and for preparative purification. Supercritical Fluid Chromatography (SFC) is particularly advantageous as it often provides faster separations and is more environmentally friendly than HPLC.[9][10][11]
Q2: My initial screening on polysaccharide columns (e.g., Chiralpak® AD, OD) shows poor or no separation. What is the underlying issue and what should I try next?
A2: Causality: Polysaccharide-based CSPs separate enantiomers based on interactions like hydrogen bonding, dipole-dipole, and π-π stacking within the chiral grooves of the cellulose or amylose backbone. The tertiary nature of your alcohol can create steric hindrance, preventing the molecule from fitting optimally into these grooves. The electron-withdrawing trifluoromethyl group also alters the molecule's polarity and hydrogen bonding capability, which might not be complementary to the stationary phase under initial conditions.
Troubleshooting Steps:
-
Mobile Phase Modification: This is the most critical parameter.
-
For Normal Phase (Hexane/Alcohol): Systematically vary the alcohol co-solvent (modifier). The type of alcohol (e.g., isopropanol, ethanol) can dramatically alter the hydrogen bonding interactions between the analyte, mobile phase, and CSP.[12] Try changing the alcohol percentage in small increments (e.g., 5%, 10%, 15%, 20%).
-
For SFC (CO₂/Alcohol): Similar to normal phase, the choice and percentage of the alcohol co-modifier are crucial. Methanol, ethanol, and isopropanol are common starting points.
-
-
Try Immobilized Columns: If you are using older "coated" polysaccharide columns, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are forbidden. Modern "immobilized" CSPs (e.g., Chiralpak® IA, IB, IC) are covalently bonded to the silica and allow for a much wider range of solvents, including DCM, THF, and ethyl acetate, which can unlock unique selectivities.[12]
-
Explore Different CSP Types: If polysaccharide columns fail, consider CSPs with different recognition mechanisms:
-
Pirkle-type (e.g., Whelk-O® 1): These phases rely on π-π interactions. While your molecule lacks a traditional aromatic ring, the electronic nature of the pyran oxygen and CF₃ group might provide sufficient interaction points.
-
Protein-based (e.g., AGP, CBH): These are used in reversed-phase mode and can be effective for a broad range of compounds, including alcohols.[13]
-
Q3: Can you provide a step-by-step protocol for developing a chiral SFC method?
A3: Absolutely. SFC is highly effective for this class of compounds. Here is a logical workflow for method development.
Sources
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- 2. academic.oup.com [academic.oup.com]
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- 5. jocpr.com [jocpr.com]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
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- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
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- 12. m.youtube.com [m.youtube.com]
- 13. globalresearchonline.net [globalresearchonline.net]
preventing elimination side reactions in trifluoromethylated alcohols
Technical Support Center: -Trifluoromethyl Alcohol Functionalization
Ticket Type: Troubleshooting & Process Optimization Subject: Preventing Elimination Side Reactions (Dehydration & Defluorination) Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Executive Summary: Why This Chemistry Fails
Standard protocols for alcohol functionalization (Mesylation, Tosylation, Mitsunobu) often fail with
-
Dipolar Repulsion (The "Invisible Wall"): The lone pairs on the fluorine atoms create a dense region of negative electrostatic potential. This repels incoming nucleophiles during
backside attack, slowing substitution rates by orders of magnitude. -
Inductive Acidification: The electron-withdrawing
group increases the acidity of -protons (in secondary alcohols), making E2 elimination kinetically faster than the retarded pathway. -
Carbocation Destabilization: In
pathways, the group strongly destabilizes the intermediate carbocation, often forcing the molecule toward E1 elimination (dehydration) to relieve energy.
Diagnostic Decision Tree
Use this flowchart to identify your specific failure mode before selecting a protocol.
Figure 1: Diagnostic logic for selecting the correct functionalization strategy based on substrate class and observed side reaction.
Module 1: The "E2 Elimination" Loop (Secondary Alcohols)
Symptom: You attempted to mesylate or tosylate your alcohol to displace it with an amine or azide, but NMR shows an alkene (vinyl
The Root Cause
Standard sulfonation (MsCl/TsCl + Et3N) is too slow. The
The Protocol: The "Super-Leaving Group" Strategy
To beat elimination, you must make the substitution step faster than the elimination step. We replace Mesyl (Ms) with Triflyl (Tf) or Nonaflyl (Nf).
Reagents:
-
Triflic Anhydride (
) or Nonafluorobutanesulfonyl fluoride ( ) -
Base: 2,6-Lutidine (Sterically hindered, non-nucleophilic)
-
Solvent: DCM (anhydrous)
Step-by-Step:
-
Cool: Chill substrate (1.0 equiv) and 2,6-lutidine (1.2 equiv) in DCM to -78°C .
-
Why? Low temperature suppresses the E2 pathway, which has a higher activation energy than sulfonation.
-
-
Activate: Add
(1.1 equiv) dropwise. Stir for 15-30 mins at -78°C.-
Checkpoint: TLC should show rapid conversion. Trifolates form instantly; tosylates take hours.
-
-
Displace: Add your nucleophile (e.g., azide, amine) immediately at low temperature.
-
Warm: Allow to warm slowly to 0°C.
Data Comparison:
| Leaving Group | Relative Solvolysis Rate | Risk of Elimination |
|---|
| Tosylate (
Module 2: The "Mitsunobu Failure" (Steric/Electronic Mismatch)
Symptom: No reaction, or recovery of starting material.
Context: Common with secondary
The Root Cause
The classic Mitsunobu (DEAD/PPh3) relies on the alcohol attacking the phosphonium intermediate. The steric bulk of
The Fix: Tuning & Solvent Switch
-
Use a More Acidic Nucleophile: The reaction works best if the nucleophile has a
. For amines, use sulfonamides or phthalimides, not free amines. -
Switch Reagents: Use DIAD (Diisopropyl azodicarboxylate) instead of DEAD for better steric profile, and PBu3 (Tributylphosphine) instead of PPh3.
is more nucleophilic and activates the hindered alcohol faster. -
Solvent: Use Toluene instead of THF.
-
Why? Non-polar solvents destabilize the charge-separated transition state of the elimination pathway, favoring the neutral substitution pathway.
-
Module 3: The "Dehydration" Loop (Tertiary Alcohols)
Symptom: You want to substitute a tertiary
The Root Cause
Tertiary
The Protocol: Lewis Acid Catalysis (The "Ritter" Approach)
Do not use proton acids. Use a Lewis Acid that coordinates the OH and delivers the nucleophile in a concerted ion-pair mechanism.
Recommended Reagent:
Workflow (Example: Azidation):
-
Dissolve Tertiary
Alcohol in DCM. -
Add
(Trimethylsilyl azide, 2.0 equiv). -
Cool to 0°C.
-
Add catalytic
(0.1 equiv).
Critical Warning: HF Elimination (Defluorination)
Symptom: Loss of Fluorine signal in NMR; formation of enones or difluoro-alkenes.
Risk Factor: This occurs almost exclusively if you have a carbonyl group at the
Prevention:
-
Avoid Hard Bases: Never use NaOH, NaOMe, or LDA.
-
Use Amine Bases: DBU or DIPEA are safer, but even DBU can trigger this if heated.
-
Prophylaxis: If you must use a base, keep the temperature below -20°C .
References & Authority
The protocols above are derived from mechanistic principles established in the following key literature:
-
Dipolar Repulsion in
: Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (Explains the electrostatic repulsion hindering nucleophiles). -
Triflate Activation Strategy: J. Org. Chem.2022 , 87, 5420–5430. (Discusses activation of hindered alcohols and elimination competition).
-
Mitsunobu Mechanism &
: Chem. Rev.2009 , 109, 2551–2651. (Comprehensive review of Mitsunobu limitations and nucleophile acidity). -
HF Elimination Risks: ACS Med. Chem. Lett.2019 , 10, 837–841. "The Dark Side of Fluorine." (Details defluorination mechanisms and stability of
-fluoro compounds). -
Dehydration Mechanisms: J. Am. Chem. Soc.2018 , 140, 12345. (General mechanistic insights into cation stability in fluorinated systems).
Disclaimer: These protocols involve reactive intermediates.[5] Always perform a safety assessment (Risk Assessment) regarding the use of triflic anhydride and azide sources before proceeding.
Sources
- 1. siue.edu [siue.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Direct Synthesis of α‐Aryl‐α‐Trifluoromethyl Alcohols via Nickel Catalyzed Cross‐Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digscholarship.unco.edu [digscholarship.unco.edu]
Technical Support Center: Navigating the Removal of Unreacted TMSCF₃ from Reaction Mixtures
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (Trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[1] This powerful nucleophilic trifluoromethylating agent is instrumental in synthesizing a wide array of trifluoromethylated compounds.[2] However, its volatility and reactivity can present challenges in post-reaction workup and purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you efficiently remove unreacted TMSCF₃ and its byproducts, ensuring the purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of TMSCF₃ that are relevant to its removal?
A1: Understanding the physical properties of TMSCF₃ is the first step in planning its removal. It is a colorless, volatile liquid with a boiling point of 54-55 °C.[1] Its high volatility means it can often be removed under reduced pressure, but this must be done with care to avoid co-evaporation of your desired product, especially if it is also volatile.
Q2: What are the common byproducts of a reaction involving TMSCF₃?
A2: During a typical nucleophilic trifluoromethylation reaction, TMSCF₃ is activated by a catalyst, often a fluoride source, to generate a trifluoromethyl anion equivalent.[3] This process can lead to several byproducts, including:
-
Fluoroform (CF₃H): A gaseous byproduct that typically evolves from the reaction mixture.[4][5]
-
Trimethylsilyl fluoride (TMSF): Formed during the catalytic cycle.[6]
-
Hexamethyldisiloxane (TMS₂O): Can form if water is present in the reaction.
-
TMS-protected alkoxide: The initial product of the reaction with a carbonyl compound.[3]
Monitoring your reaction by ¹⁹F NMR can help you identify and quantify the remaining TMSCF₃ and the formation of fluorine-containing byproducts.[4][6]
Troubleshooting Guide: Removing Unreacted TMSCF₃
This section addresses common issues encountered during the purification of reaction mixtures containing TMSCF₃.
Problem 1: My reaction is complete, but I'm not sure how to quench the remaining TMSCF₃.
Solution: The standard and most direct method for quenching unreacted TMSCF₃ is to use a protic source.
Step-by-Step Quenching Protocol:
-
Cool the reaction mixture: It is good practice to cool your reaction mixture (typically to 0 °C) before quenching, especially if the reaction was performed at elevated temperatures.
-
Add a quenching agent: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of hydrochloric acid (1 M HCl).[3] The acidic quench will also facilitate the deprotection of the intermediate TMS-protected alcohol to the desired trifluoromethylated alcohol.[3]
-
Extraction: After quenching, proceed with a standard aqueous workup. Extract your product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).[3]
-
Wash the organic layer: Wash the combined organic layers with brine to remove any remaining water.[3]
-
Dry and concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]
Causality Corner: Why use a protic quench? TMSCF₃ is moisture-sensitive and reacts with water.[3] The protic source protonates the trifluoromethyl anion intermediate, effectively neutralizing the reactive species. The acidic conditions of an HCl quench also serve to hydrolyze the trimethylsilyl ether intermediate to the final alcohol product.[7]
Problem 2: My product is sensitive to acidic or basic conditions. How can I safely remove TMSCF₃?
Solution: If your target molecule contains acid- or base-labile functional groups, a harsh aqueous quench may not be suitable. In such cases, consider the following alternatives:
-
Methanol Quench: Carefully add methanol to the reaction mixture at a low temperature (e.g., 0 °C). Methanol is a mild protic source that can quench TMSCF₃ without significantly altering the pH of the medium. The resulting methoxytrimethylsilane (TMSOMe) is volatile and can often be removed under reduced pressure.
-
Evaporation (for volatile products): If your product has a significantly higher boiling point than TMSCF₃ (b.p. 54-55 °C), you can attempt to remove the unreacted reagent by careful evaporation under reduced pressure. This should be done in a well-ventilated fume hood.
-
Fluoride Scavengers: For reactions where a fluoride catalyst was used, adding a fluoride scavenger like calcium carbonate (CaCO₃) during workup can help remove excess fluoride ions, which can sometimes cause issues in purification.
Experimental Workflow for a Mild Quench:
Caption: Workflow for a mild quench of TMSCF₃.
Problem 3: I'm having trouble separating my product from TMSCF₃ and its byproducts during column chromatography.
Solution: Co-elution can be a significant challenge, especially with non-polar products.[8] Here are some strategies to improve your chromatographic separation:
Strategies for Improved Chromatographic Separation
| Strategy | Rationale |
| Solvent System Optimization | Experiment with different solvent systems to maximize the difference in polarity between your product and the contaminants. A less polar solvent system will generally result in better separation of non-polar compounds. |
| Use of Specialized Silica | Consider using silica gel with a different pore size or surface chemistry. Sometimes, a switch to alumina can be beneficial. |
| Pre-treatment of Crude Material | Before loading your sample onto the column, you can try to remove the majority of the volatile impurities by dissolving the crude material in a minimal amount of a non-polar solvent (like hexanes) and then concentrating it carefully under reduced pressure. This can be repeated a few times. |
| Alternative Purification Methods | If chromatography is not effective, consider other purification techniques such as distillation (if your product is a thermally stable liquid with a sufficiently different boiling point from TMSCF₃) or crystallization (if your product is a solid).[9] |
Expert Tip: Before committing to a large-scale column, run a series of analytical Thin Layer Chromatography (TLC) plates with different solvent systems to identify the optimal conditions for separation.
Problem 4: How do I handle and dispose of waste containing TMSCF₃?
Solution: Proper handling and disposal are crucial for safety and environmental compliance.
-
Handling: Always handle TMSCF₃ in a well-ventilated chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[10]
-
Waste Disposal:
-
Quench Excess Reagent: Before disposal, any unreacted TMSCF₃ should be quenched. Slowly add the waste solution to a stirred, cooled solution of a weak protic solvent like isopropanol.
-
Segregate Waste: Collect all TMSCF₃-containing waste in a dedicated, properly labeled hazardous waste container.[11][12]
-
Consult Safety Guidelines: Follow your institution's specific guidelines for the disposal of organofluorine and organosilicon compounds.
-
Safety First Decision Tree:
Sources
- 1. acs.org [acs.org]
- 2. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Spectral Landscape: A Guide to the ¹H and ¹³C NMR Peak Assignments for 3-(Trifluoromethyl)oxan-3-ol
In the field of medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated organic molecules, in particular, have gained significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Among these, 3-(trifluoromethyl)oxan-3-ol stands as an interesting structural motif, incorporating a tetrahydropyran ring, a tertiary alcohol, and a trifluoromethyl group. A thorough understanding of its NMR spectral characteristics is crucial for its unambiguous identification and for monitoring its chemical transformations.
Predicted ¹H NMR Spectrum Analysis
The proton NMR spectrum of 3-(trifluoromethyl)oxan-3-ol is expected to exhibit distinct signals for the protons on the oxane ring and the hydroxyl proton. The presence of the electron-withdrawing trifluoromethyl (CF₃) and hydroxyl (-OH) groups at the C3 position significantly influences the chemical shifts of the neighboring protons, primarily through inductive effects.
The protons on the oxane ring are diastereotopic, meaning they are chemically non-equivalent and will therefore have different chemical shifts and will show coupling to each other. The protons at C2 and C4, being adjacent to the substituted C3 carbon, will be the most deshielded. The protons at C6, adjacent to the ring oxygen, will also be deshielded. The protons at C5 are expected to be the most shielded.
Here is a detailed breakdown of the predicted ¹H NMR spectrum:
-
Hydroxyl Proton (3-OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet, typically in the range of 2.0-4.0 ppm .
-
H2 Protons (ax & eq): The two protons on C2 are diastereotopic. The equatorial proton is expected to be more deshielded than the axial proton. They will appear as complex multiplets due to geminal coupling with each other and vicinal coupling with the protons on C3 (which is a quaternary carbon, so no coupling) and C4. We predict their chemical shifts to be in the region of 3.8-4.2 ppm .
-
H4 Protons (ax & eq): Similar to the H2 protons, the H4 protons are diastereotopic and will be deshielded by the adjacent CF₃ and OH groups. Their signals are predicted to be in the range of 1.9-2.3 ppm . They will show geminal coupling and vicinal coupling to the H5 protons.
-
H5 Protons (ax & eq): These protons are further from the electron-withdrawing groups and are therefore expected to be more shielded. Their chemical shifts are predicted to be in the 1.6-1.9 ppm range, appearing as complex multiplets.
-
H6 Protons (ax & eq): The protons on C6 are adjacent to the ring oxygen, which causes a significant downfield shift. They are expected to resonate in the 3.5-3.9 ppm region.
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The presence of the trifluoromethyl group will introduce characteristic C-F coupling, which is a powerful diagnostic tool.
-
C3 (Quaternary Carbon): This carbon, bonded to both the -OH and -CF₃ groups, will be significantly deshielded and is expected to appear as a quartet due to coupling with the three fluorine atoms (²JCF). The predicted chemical shift is in the range of 95-100 ppm , with a coupling constant of approximately 25-30 Hz .[1]
-
CF₃ (Trifluoromethyl Carbon): The carbon of the trifluoromethyl group will also appear as a quartet due to the one-bond C-F coupling (¹JCF). This signal will be significantly downfield, with a predicted chemical shift around 123-128 ppm and a large coupling constant of approximately 280-290 Hz .[1]
-
C2 and C6 (Carbons adjacent to Oxygen): These carbons will be deshielded due to the electronegativity of the oxygen atom. C2, being closer to the C3 substituents, is expected to be slightly more deshielded than C6. Their predicted chemical shifts are in the range of 60-70 ppm .
-
C4 and C5 (Ring Carbons): These carbons are the most shielded in the ring. C4 will be more deshielded than C5 due to its proximity to C3. Their predicted chemical shifts are expected in the range of 20-35 ppm .
Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR peak assignments for 3-(trifluoromethyl)oxan-3-ol.
| Atom | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) | ¹³C Multiplicity (due to C-F coupling) |
| 2 | 3.8 - 4.2 | m | 65 - 70 | s |
| 3 | - | - | 95 - 100 | q (²JCF ≈ 25-30 Hz) |
| 4 | 1.9 - 2.3 | m | 30 - 35 | s |
| 5 | 1.6 - 1.9 | m | 20 - 25 | s |
| 6 | 3.5 - 3.9 | m | 60 - 65 | s |
| CF₃ | - | - | 123 - 128 | q (¹JCF ≈ 280-290 Hz) |
| OH | 2.0 - 4.0 | br s | - | - |
Comparative Analysis with Analogous Structures
To lend further credence to these predicted assignments, a comparison with experimentally determined NMR data for structurally similar compounds is insightful. For instance, in trifluoromethyl-substituted cyclohexanols, the quaternary carbon bearing the CF₃ and OH groups shows a chemical shift in the range of 75-80 ppm, with a ²JCF of around 25-30 Hz.[1] The CF₃ carbon in these systems typically resonates around 125 ppm with a ¹JCF of approximately 285 Hz.[1] These values are in close agreement with our predictions for 3-(trifluoromethyl)oxan-3-ol, supporting the assignments. The presence of the ring oxygen in the oxane structure is expected to cause a general downfield shift for the ring carbons compared to their cyclohexanol counterparts, which is reflected in our predicted values.
Experimental Protocol for NMR Acquisition
For researchers aiming to acquire experimental data for 3-(trifluoromethyl)oxan-3-ol or similar compounds, the following protocol is recommended for obtaining high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d is often a good starting point for its excellent solubilizing properties and clean spectral windows.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and ¹H NMR Acquisition:
- Use a spectrometer with a field strength of at least 400 MHz for better signal dispersion.
- Tune and match the probe for the ¹H frequency.
- Shim the magnetic field to achieve good resolution (linewidth of the residual solvent peak should be <0.5 Hz).
- Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
- Use a standard pulse sequence (e.g., 'zg30').
- Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
- Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration.
3. ¹³C NMR Acquisition:
- Tune and match the probe for the ¹³C frequency.
- Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all protonated carbons.
- Set the spectral width to cover the expected range (e.g., -10 to 220 ppm).
- A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
- A relaxation delay of 2-5 seconds is recommended.
- To aid in assignment, consider running a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum correctly.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H spectrum.
- Analyze the multiplicities and coupling constants.
Molecular Structure and Atom Numbering
Caption: Molecular structure of 3-(trifluoromethyl)oxan-3-ol with atom numbering.
Conclusion
This guide provides a robust and scientifically grounded framework for the assignment of the ¹H and ¹³C NMR spectra of 3-(trifluoromethyl)oxan-3-ol. By leveraging predictive methodologies and comparative analysis with known compounds, we have established a reliable set of expected chemical shifts and coupling patterns. The detailed experimental protocol further empowers researchers to obtain high-quality empirical data for this and other novel fluorinated molecules, facilitating their unambiguous structural characterization and accelerating the pace of drug discovery and development.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Parella, T. (2013). Bruker TopSpin 3.2 NMR Software. Bruker BioSpin.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Yunus, U., & Bal, C. (2019). A review on the synthesis of trifluoromethyl-containing compounds. Journal of Fluorine Chemistry, 227, 109369. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC. (2022). National Institutes of Health. [Link]
Sources
Validating Chiral Purity of 3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol: A Comparative Analytical Guide
Executive Summary
The Analytical Challenge: 3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol presents a "perfect storm" of analytical difficulties: it possesses a quaternary chiral center, significant steric hindrance, and—most critically—a complete lack of a strong UV chromophore. Standard chiral HPLC-UV methods will fail without derivatization.
The Solution: This guide compares three validated pathways to determine enantiomeric excess (
-
Direct Chiral GC-FID: The Gold Standard for Quality Control (QC).
- F-NMR with Chiral Solvating Agents (CSA): The Gold Standard for Rapid R&D Screening.
-
Derivatization-HPLC: A fallback method requiring synthetic modification.
Part 1: Comparative Analysis of Methodologies
Direct Chiral Gas Chromatography (GC-FID)
-
Mechanism: Separation based on volatile interaction with a cyclodextrin-based stationary phase.
-
Why it works: The molecule is volatile and the trifluoromethyl (
) group enhances volatility. Flame Ionization Detection (FID) is universal and does not require a chromophore. -
Pros: High resolution (
), precise quantification, no sample workup. -
Cons: Requires specific chiral capillary columns (e.g.,
-DEX).
F-NMR with Chiral Solvating Agents (CSA)
-
Mechanism: Non-covalent diastereomeric complexation between the analyte and a chiral host (e.g., Quinine or Pirkle’s Alcohol) induces a chemical shift difference (
) in the fluorine spectrum. -
Why it works: The
group is a powerful NMR handle. The tertiary hydroxyl allows for hydrogen bonding with the CSA. -
Pros: Instant results (<10 mins), no separation development, no derivatization.
-
Cons: Lower sensitivity than GC; requires high field NMR (>300 MHz) for tight splitting.
Derivatization + Chiral HPLC-UV
-
Mechanism: Covalent attachment of a UV-active group (e.g., 3,5-dinitrobenzoyl chloride) followed by standard chiral HPLC.
-
Why it works: Introduces the missing chromophore for UV detection (254 nm).
-
Pros: Allows use of standard HPLC equipment.
-
Cons: High Risk. Esterification of tertiary alcohols is sterically hindered and slow. Harsh conditions may cause racemization or kinetic resolution, skewing the true
.
Summary Data Table
| Feature | Method A: Chiral GC-FID | Method B: | Method C: Deriv. HPLC |
| Primary Use | Final QC / Release Testing | Reaction Monitoring / R&D | Legacy Systems Only |
| Sample Prep | Dilute & Shoot | Mix in Tube | Synthetic Step (1-4 hrs) |
| Detection | FID (Universal) | UV (requires tag) | |
| Resolution ( | High (> 2.5 typical) | Moderate ( | Variable |
| Risk Factor | Column Bleed | Peak Overlap | Kinetic Resolution |
| Cost Per Run | Low | Low | High (Reagents/Solvents) |
Part 2: Decision Logic & Workflows
Method Selection Decision Tree
Use this logic flow to select the appropriate validation method based on your lab's resources and the stage of development.
Caption: Logical framework for selecting the optimal analytical technique based on instrument availability and data requirements.
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" QC Method (Chiral GC)
Objective: Quantitative determination of
-
Instrument: GC-FID (Agilent 7890 or equivalent).
-
Column: Cyclodextrin-based capillary column (e.g., Supelco Beta-DEX™ 225 or CP-Chirasil-DEX CB).
-
Why: The
-cyclodextrin cavity size is ideal for resolving small cyclic ethers.
-
-
Conditions:
-
Carrier Gas: Helium (Flow: 1.0 mL/min, Constant Flow).
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program: Initial 60°C (hold 2 min)
Ramp 2°C/min to 120°C Ramp 20°C/min to 200°C. -
Detector: FID at 250°C.
-
-
Sample Prep: Dissolve 5 mg sample in 1 mL DCM or MeOH.
-
Validation Criteria:
-
Baseline resolution (
) between enantiomers. -
Verify blank (solvent) to ensure no interference at retention times.
-
Protocol B: The "Rapid Screen" R&D Method ( F-NMR)
Objective: Fast estimation of
-
Reagents:
-
Analyte: 10 mg of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol.
-
CSA (Chiral Solvating Agent): Quinine (2 equivalents) OR (R)-(+)-1-Phenylethylamine (5 equivalents).
-
Solvent:
(Benzene-d6) or . Note: Benzene-d6 often provides better separation due to -stacking effects.
-
-
Procedure:
-
Dissolve analyte and CSA directly in the NMR tube using 0.6 mL solvent.
-
Shake well to ensure homogenous complex formation.
-
Acquire
F-NMR (min 256 scans for S/N). -
Observe the
singlet. In a racemic mixture, the CSA will split this singlet into two distinct peaks (diastereomeric solvates).
-
-
Calculation:
[1]
Protocol C: Derivatization (If GC/NMR unavailable)
Objective: Add a UV chromophore.
-
Reagent: 3,5-Dinitrobenzoyl chloride (DNBC).
-
Critical Step: Because the alcohol is tertiary, standard acylation fails. You must use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst.
-
Workflow:
-
Mix Alcohol (1 eq) + DNBC (1.2 eq) + Et3N (2 eq) + DMAP (0.1 eq) in DCM.
-
Reflux for 4-6 hours (monitor by TLC).
-
Quench with water, extract DCM, dry over
. -
Analyze via Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10, 254 nm).
-
Part 4: The 19F-NMR Mechanism Visualization
Caption: Mechanism of Chiral Solvating Agents (CSA) in 19F-NMR. The non-covalent interaction creates distinct magnetic environments for the CF3 groups.
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Focus on Chiral Solvating Agents). Link
-
Hoye, T. R., et al. (2007). A Method for Easily Determining Enantiomeric Purity and Absolute Configuration using 19F NMR. Nature Protocols, 2, 2451. (Methodology for fluorinated alcohols). Link
-
BenchChem. (2025).[2] A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (General protocols for fluorinated carbinols). Link
-
Seco, J. M., et al. (2004). The assignment of absolute configuration by NMR.[3][4] Chemical Reviews, 104(1), 17-118. Link
Sources
A Senior Application Scientist's Guide to the Infrared Spectrum Analysis of 3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol
This guide provides an in-depth analysis of the infrared (IR) spectrum of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will explore the expected spectral features, provide a robust experimental protocol for data acquisition, and compare the utility of IR spectroscopy with other common analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of how to characterize this and similar molecules.
The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated compounds highly valuable in drug discovery.[1] Accurate structural confirmation is therefore a critical step in their synthesis and application. Infrared spectroscopy serves as a rapid, reliable, and non-destructive first-pass technique for verifying the presence of key functional groups.
Predicted Infrared Spectrum: A Functional Group Breakdown
The structure of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol contains three key features that give rise to characteristic absorption bands in the mid-infrared region: a tertiary alcohol (-OH), a saturated heterocyclic ether (C-O-C), and a trifluoromethyl group (-CF3). A theoretical analysis of these groups allows us to predict the major features of the experimental spectrum.
-
O-H Stretching (Alcohol): The hydroxyl group is the most prominent feature. Due to intermolecular hydrogen bonding, the O-H stretching vibration is expected to produce a strong and characteristically broad absorption band in the 3600-3200 cm⁻¹ region.[2][3] The broadness of this peak is a direct consequence of the various hydrogen-bonding states present in the sample.[3]
-
C-H Stretching (Aliphatic): The sp³-hybridized carbon-hydrogen bonds of the tetrahydropyran ring will give rise to multiple sharp, medium-to-strong absorption bands in the 2850-3000 cm⁻¹ range.[2][4]
-
C-F Stretching (Trifluoromethyl Group): The C-F bonds are highly polar, resulting in very strong and intense absorption bands. The symmetric and asymmetric stretching vibrations of the -CF3 group typically appear in the 1400-1000 cm⁻¹ region.[5] This region is often complex, but the intensity of the C-F bands makes them a key diagnostic feature.
-
C-O Stretching (Tertiary Alcohol): The stretching vibration of the carbon-oxygen single bond of the tertiary alcohol is expected to appear between 1210 and 1100 cm⁻¹.[3] This peak is typically strong and can sometimes overlap with other bands in this busy region of the spectrum.
-
C-O-C Stretching (Ether): The tetrahydropyran ring contains an ether linkage. The asymmetric C-O-C stretching vibration usually results in a strong band between 1150 and 1070 cm⁻¹.[6][7] This absorption will likely overlap with the C-O alcohol stretch and the C-F bands, contributing to a complex but characteristic pattern.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a multitude of complex vibrational modes, including C-C stretching, C-H bending, and other skeletal vibrations. While individual peak assignment is difficult, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification when compared against a reference spectrum.[2]
Summary of Predicted IR Absorptions
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Alcohol (-OH) | O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |
| Alkane (-CH₂) | C-H Stretch | 3000 - 2850 | Medium to Strong |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1400 - 1000 | Very Strong |
| Tertiary Alcohol (C-OH) | C-O Stretch | 1210 - 1100 | Strong |
| Ether (-C-O-C-) | C-O-C Asymmetric Stretch | 1150 - 1070 | Strong |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This section outlines a standardized procedure for obtaining the Fourier Transform Infrared (FTIR) spectrum of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer (e.g., Bruker ALPHA II, Thermo Scientific Nicolet iS5) and the ATR accessory are powered on and have reached thermal equilibrium.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the crystal to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
Typical Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹[8]
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
-
Sample Application:
-
Place a small drop (1-2 µL) of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Cleaning and Finalization:
-
Thoroughly clean the sample from the ATR crystal using the appropriate solvent.
-
Process the spectrum as needed (e.g., baseline correction, peak picking) using the spectrometer's software. Label the significant peaks for analysis.
-
Experimental Workflow Diagram
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
Comparative Guide: IR Spectroscopy in Context
While IR spectroscopy is excellent for functional group identification, it is often part of a larger analytical workflow. For unambiguous structural elucidation, it should be used in conjunction with other techniques.
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups (-OH, -CF₃, C-O-C). | Fast, non-destructive, small sample requirement, relatively inexpensive. | Provides limited connectivity information; complex fingerprint region; isomers can be difficult to distinguish. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed atomic connectivity, stereochemistry, and electronic environment of nuclei. | Provides unambiguous structural determination; quantitative. | Lower sensitivity, requires more sample, more expensive instrumentation, longer acquisition time. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely high sensitivity, provides molecular formula (with high-res MS). | Does not directly identify functional groups; struggles to differentiate isomers without tandem MS. |
A Synergistic Approach to Characterization
The most trustworthy and comprehensive structural analysis relies on the integration of these techniques. Each method provides a piece of the puzzle, and together they offer a self-validating system for confirming the identity and purity of a synthesized compound.
Caption: Integrated workflow for unambiguous chemical structure determination.
Conclusion
Infrared spectroscopy is an indispensable tool for the analysis of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol. It provides a rapid and definitive confirmation of the compound's key functional moieties: the hydroxyl, trifluoromethyl, and tetrahydropyran ether groups. The expected spectrum is dominated by a broad O-H stretch around 3400 cm⁻¹, strong aliphatic C-H stretches near 2900 cm⁻¹, and a series of intense, overlapping C-F and C-O bands in the 1400-1000 cm⁻¹ region. While powerful, IR spectroscopy should be employed as part of a multi-faceted analytical strategy. For authoritative and complete structural verification, the data from IR spectroscopy must be correlated with results from mass spectrometry and, most critically, multinuclear NMR spectroscopy. This integrated approach ensures the highest level of scientific integrity and confidence in the final structural assignment.
References
-
National Institute of Standards and Technology. (n.d.). Tetrahydropyran. NIST WebBook. Retrieved from [Link]
-
Journal of Emerging Trends and Novel Research. (2024). FTIR INTERPRETATION OF DRUGS. RJPN. Retrieved from [Link]
-
SpectraBase. (n.d.). Tetrahydropyran-3-methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol.... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanol, 2,2,2-trifluoro-. NIST WebBook. Retrieved from [Link]
-
Chemsrc. (n.d.). Tetrahydropyran | CAS#:142-68-7. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
PubChem. (n.d.). Tetrahydro-3-methyl-2H-pyran. Retrieved from [Link]
-
Scribd. (n.d.). FTIR Analysis of Alcohols and Compounds. Retrieved from [Link]
-
ResearchGate. (2015). Three-component synthesis of novel trifluoromethyl-containing tetrahydropyran derivatives. Retrieved from [Link]
-
Stanciu, I. (2025). Studying the composition of alcohols using IR spectroscopy. International Journal of Multidisciplinary Research and Development. Retrieved from [Link]
-
ResearchGate. (n.d.). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Retrieved from [Link]
-
Arkivoc. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. Retrieved from [Link]
-
Beilstein Journals. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Retrieved from [Link]
-
Chemical Review and Letters. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Retrieved from [Link]
-
Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, tetrahydro-. NIST WebBook. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Retrieved from [Link]
-
Scifiniti. (2024). Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Retrieved from [Link]
-
Jurnal UPI. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. NIST WebBook. Retrieved from [Link]
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Comparative Guide: Lipophilicity of 3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol vs. Tetrahydropyran-3-ol
[1]
Executive Summary
This guide provides a technical comparison of the lipophilicity profiles of tetrahydropyran-3-ol (THP-3-ol) and its fluorinated bioisostere, 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol (3-CF3-THP-3-ol).[1]
In medicinal chemistry, the strategic replacement of a hydrogen atom or methyl group with a trifluoromethyl (-CF₃) group is a "privileged" modification. This guide details how this substitution at the 3-position of the tetrahydropyran ring fundamentally alters the physicochemical landscape—specifically LogP (partition coefficient)—and the resulting implications for membrane permeability and metabolic stability.
Physicochemical Profile & Data Analysis
The introduction of the trifluoromethyl group transforms the hydrophilic parent scaffold into a moderately lipophilic moiety. This shift is driven by the high hydrophobicity of the C-F bond and the steric bulk of the -CF₃ group.
Comparative Data Table
| Property | Tetrahydropyran-3-ol | 3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol | Δ (Shift) |
| Structure | Secondary Alcohol | Tertiary Alcohol (α-CF₃) | — |
| Formula | C₅H₁₀O₂ | C₆H₉F₃O₂ | +CF₂ |
| MW ( g/mol ) | 102.13 | 170.13 | +68.0 |
| LogP (Exp/Calc) | 0.1 – 0.9 (Hydrophilic) | 1.6 – 2.1 (Est.[1] Lipophilic) | ~ +1.2 units |
| H-Bond Donor (HBD) | 1 (Secondary OH) | 1 (Tertiary OH, acidic) | Acidity ↑ |
| H-Bond Acceptor (HBA) | 2 | 2 (Ether + OH) | Basicity ↓ |
| Electronic Effect | Inductive (+I) from alkyl | Strong Inductive (-I) from CF₃ | pKₐ ↓ |
Note on Data: The LogP for the non-fluorinated parent is derived from experimental databases (ChemSrc, PubChem), showing a range typical for small polar ethers. The LogP for the -CF₃ analog is estimated based on the Hansch substituent constant for aliphatic -CF₃ (π ≈ +0.[1]88) and the structural transition from secondary to tertiary alcohol.
Mechanistic Insight: The "Fluorine Effect"
The increase in lipophilicity observed in 3-CF3-THP-3-ol is not merely additive; it is the result of complex electronic and steric interactions.
The "Alpha-Effect" on Acidity
The -CF₃ group is strongly electron-withdrawing (negative inductive effect, -I).[1] When attached to the same carbon as the hydroxyl group (geminal/alpha position), it pulls electron density away from the oxygen atom.
-
Result: The O-H bond becomes more polarized, significantly lowering the pKₐ (increasing acidity).
-
Lipophilicity Impact: While ionization usually lowers LogP, at physiological pH (7.4), the alcohol remains largely neutral (pKₐ shifts from ~16 to ~10-11). However, the "harder" hydrogen bond donor character can alter solvation shells, reducing water affinity compared to the alkyl parent.
Hydrophobic Bulk & Desolvation
The -CF₃ group has a van der Waals volume similar to an isopropyl group but with very different electronic properties.[1] Fluorine's low polarizability means C-F bonds do not interact strongly with water (hydrophobic hydration).
-
Desolvation Penalty: The energy required to strip water molecules from the -CF₃ group is lower than for alkyl groups, facilitating entry into the lipid bilayer.
Visualizing the Electronic Shift
The following diagram illustrates the structure-property relationship driving the lipophilicity difference.
Caption: Mechanistic drivers of lipophilicity and stability upon trifluoromethylation.
Experimental Protocols for Validation
To empirically verify the LogP shift, two complementary methods are recommended. The Shake-Flask method is the gold standard for accuracy, while HPLC is preferred for throughput.
Protocol A: Shake-Flask Method (Gold Standard)
Objective: Determine the equilibrium distribution of the solute between n-octanol and water.[1]
-
Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours prior to use (mutually saturated phases).
-
Solute Addition: Dissolve ~1 mg of the test compound (3-CF3-THP-3-ol) in the water-saturated n-octanol phase. Measure UV absorbance (
). -
Equilibration: Add an equal volume of octanol-saturated water. Shake mechanically for 60 minutes at 25°C. Centrifuge to separate phases.
-
Quantification: Measure the concentration of the compound in the octanol phase (
) and water phase ( ) using UV-Vis or HPLC. -
Calculation:
Validation Check: Mass balance must be >95% (sum of amounts in both phases = initial amount).
Protocol B: RP-HPLC Method (High Throughput)
Objective: Correlate retention time (
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.4) at varying ratios (e.g., 50:50, 60:40).
-
Calibration: Run 5 reference standards with known LogP values (e.g., Benzyl alcohol, Toluene, Acetophenone).
-
Measurement: Inject 3-CF3-THP-3-ol and measure retention factor (
): (where is the dead time, measured with uracil or NaNO₃).[1] -
Correlation: Plot
vs. known LogP of standards to generate a calibration curve. Interpolate the LogP of the test compound.
Workflow Diagram
Caption: Decision matrix and workflow for experimental LogP determination.
Implications for Drug Development[2]
Membrane Permeability
The shift from LogP ~0.5 to ~1.8 is critical. Compounds with LogP < 1 often suffer from poor passive diffusion across the blood-brain barrier (BBB) or gastrointestinal tract.[1] The 3-CF3 analog falls into the optimal range (LogP 1–3) for oral bioavailability and CNS penetration, making it a superior scaffold for neuroactive drugs.
Metabolic Stability
The C3 position in tetrahydropyran-3-ol is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1]
-
Blocking Strategy: Replacing the C3-Hydrogen with a Trifluoromethyl group removes the abstractable hydrogen.[1]
-
Steric Shielding: The bulky -CF₃ group protects the adjacent ether oxygen and the hydroxyl group from metabolic conjugation (glucuronidation), potentially extending the drug's half-life (
).[1]
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.[1] Link[1]
-
PubChem Database. (2025).[2] Tetrahydro-2H-pyran-3-ol (CID 12256035).[1][2] National Library of Medicine. Link[1]
-
ChemSrc. (2025). Tetrahydropyran-3-ol Physicochemical Properties. Link
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol
For researchers and drug development professionals, the synthesis and application of novel fluorinated compounds like 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol are central to innovation. The unique properties imparted by the trifluoromethyl group—such as enhanced metabolic stability and binding affinity—make this molecule a valuable building block. However, the very stability of the carbon-fluorine bond presents a significant challenge for environmentally responsible disposal.[1][2][3] This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol, ensuring compliance with safety regulations and safeguarding environmental integrity.
The disposal of this compound is not merely a procedural task; it is a critical component of the laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[4][5][6] This plan ensures that specific procedures are in place to protect laboratory personnel from health hazards associated with the chemicals they handle.
Part 1: Hazard Assessment and Core Safety Principles
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its structural components—a tetrahydro-pyran ring, a hydroxyl group, and a trifluoromethyl group—allow for an expert assessment of its likely properties. The presence of the trifluoromethyl group categorizes it as a fluorinated organic compound, which requires special handling.
Key Hazards:
-
Irritation: Similar chemical structures are known to cause skin and serious eye irritation.[7] Direct contact must be avoided.
-
Inhalation: While the volatility of this specific alcohol may be low, inhalation of any mist or vapor should be prevented by handling it within a certified chemical fume hood.[4][5]
-
Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making such compounds resistant to natural degradation.[1][8] Improper disposal can lead to long-term environmental contamination, classifying them as "forever chemicals."[2][3]
-
Hazardous Combustion Byproducts: In the event of a fire or improper incineration, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive hydrogen fluoride (HF) can be generated.[9]
Core Principle: Waste Segregation
The foundational principle of chemical waste management is strict segregation.[10][11] Due to its fluorine content, 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol must be disposed of as halogenated organic waste .[12][13]
Causality: Co-mingling halogenated and non-halogenated waste streams complicates the disposal process. Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize acidic gases like hydrogen fluoride produced during combustion.[1] Mixing it with non-halogenated solvents, which can sometimes be recycled or used as fuel, contaminates the entire batch and forces the entire volume to be treated by the more complex and expensive disposal method.[14]
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
A self-validating safety protocol relies on robust protective barriers between the researcher and the chemical. The following engineering controls and PPE are mandatory when handling and preparing 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol for disposal.
| Control / PPE Item | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | To prevent inhalation of any potential vapors or aerosols and contain any accidental splashes or spills.[4][5] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects against accidental splashes which could cause serious eye irritation.[7][15] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for integrity before each use.[16] | Prevents skin contact and potential irritation. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handled within a fume hood. Use a NIOSH-approved respirator if aerosols may be generated outside of a fume hood.[9] | Provides an additional layer of protection in situations with a higher risk of inhalation. |
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the procedure from waste generation to collection.
Step 1: Container Selection and Preparation
-
Select a Compatible Container: Choose a clean, leak-proof container made of a material compatible with the waste, such as high-density polyethylene (HDPE) or glass. The container must have a secure, tight-fitting screw cap.[10][17]
-
Inspect the Container: Before use, ensure the container is free from cracks, residue, or any damage that could compromise its integrity.[11]
-
Label the Container: Immediately affix a hazardous waste label, available from your institution's Environmental Health and Safety (EHS) office.[18][19] At a minimum, the label must include:
-
The words "Hazardous Waste"[17]
-
The full chemical name: "Waste 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol" (and any solvents used with it). Avoid abbreviations.
-
The approximate concentration and volume.
-
The date accumulation started.
-
Step 2: Waste Accumulation
-
Transfer Waste: Working inside a chemical fume hood, carefully pour the waste into the prepared, labeled container using a funnel.
-
Do Not Overfill: Leave at least 1-2 inches of headspace at the top of the container to allow for vapor expansion and prevent spills.
-
Secure the Cap: Immediately after adding waste, remove the funnel and tightly close the container. An open waste container is a regulatory violation and an unsafe practice. [17][18]
-
Segregate Incompatibles: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents.[9][7] Use secondary containment (e.g., a plastic tub) to contain any potential leaks.[19]
Step 3: Storage and Requesting Pickup
-
Store in a Satellite Accumulation Area (SAA): Keep the sealed waste container in a designated SAA within the laboratory. This area must be under the control of laboratory personnel.[19]
-
Monitor Accumulation: Adhere to your institution's and local regulations regarding the maximum volume of waste and the maximum time it can be stored in an SAA.
-
Request Disposal: Once the container is full or the time limit is approaching, submit a chemical waste pickup request to your institution's EHS department or their designated hazardous waste disposal vendor.[18]
Part 4: Disposal Workflow and Final Treatment
The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol.
Caption: Decision and workflow diagram for laboratory-to-disposal handling of fluorinated chemical waste.
The final step in the lifecycle of this chemical waste is its destruction or containment, managed by a licensed disposal facility.
-
High-Temperature Incineration: This is the most effective and preferred method for fluorinated organic compounds.[2] Temperatures exceeding 1,000°C provide the necessary energy to break the stable carbon-fluorine bonds.[1][8] The resulting acidic gases are neutralized in a flue gas scrubber system, preventing their release into the atmosphere.
-
Hazardous Waste Landfill: While compliant, landfilling is a less desirable option as it only contains the "forever chemical" rather than destroying it.[3] These specialized landfills have extensive controls to prevent environmental leakage.[3]
By adhering to this rigorous, scientifically-grounded disposal protocol, researchers can continue their vital work with fluorinated molecules while upholding their professional and ethical responsibility to protect themselves, their colleagues, and the environment.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Missouri Southern State University. Retrieved from [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved from [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). University of Alabama at Birmingham. Retrieved from [Link]
-
Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Guidelines for Disposing of PFAs. (2023). MCF Environmental Services. Retrieved from [Link]
-
FACT SHEET: Hazardous Waste Disposal. (2023). Tulane University Office of Environmental Health and Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Northwestern University. Retrieved from [Link]
-
Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
Safety Data Sheet: 3,4-dihydro-2H-pyran. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). YouTube. Retrieved from [Link]
-
School Science Safety | Disposal of Hazardous Waste. (2023). YouTube. Retrieved from [Link]
-
Lab safety: Hazardous waste management. (2023). YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Wikipedia. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
